5-FAM SE
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECIDMICWWDIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376328 | |
| Record name | 5-Carboxyfluorescein N-succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92557-80-7 | |
| Record name | 5-Carboxyfluorescein N-succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[3â??,6â??-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9â??-[9H]xanthen]-5-yl)carbonyl]oxy]-2,5-pyrrolidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-FAM SE for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 5-FAM SE in Fluorescent Labeling
5-Carboxyfluorescein, succinimidyl ester (this compound) is a highly popular amine-reactive fluorescent dye used extensively in molecular biology.[1] It belongs to the fluorescein family of fluorophores and is prized for its bright green fluorescence, which is readily detectable by common fluorescence instrumentation. The "5-FAM" designation refers to the specific isomer (5-carboxyfluorescein), ensuring batch-to-batch consistency, while the "SE" (succinimidyl ester) denotes the reactive group responsible for its labeling capabilities.[1][2]
The primary utility of this compound lies in its ability to form stable, covalent bonds with primary and secondary aliphatic amines.[3][4] This reaction is the cornerstone of its application in labeling a wide array of biomolecules, including proteins, peptides, antibodies, and amine-modified nucleic acids.[2] The resulting amide bond is significantly more stable and resistant to hydrolysis compared to the thiourea linkage formed by its predecessor, Fluorescein Isothiocyanate (FITC), making this compound a superior choice for creating robust fluorescent bioconjugates.[1][5]
These labeled molecules are indispensable tools for a multitude of research applications, such as:
Chemical Properties and Reaction Mechanism
The key to this compound's function is the N-hydroxysuccinimide (NHS) ester group. This group reacts efficiently with nucleophilic primary amines, typically found on the ε-amino group of lysine residues and the N-terminus of proteins, in a process called acylation.[3] The reaction proceeds optimally under slightly alkaline conditions (pH 8.0-9.5) and results in the formation of a stable amide bond, covalently attaching the fluorescein fluorophore to the target biomolecule.[3][9][10] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and is more prevalent in dilute protein solutions.[10][11] Therefore, maintaining an appropriate protein concentration and pH is critical for efficient labeling.[3]
Visualization of the Labeling Reaction
The diagram below illustrates the fundamental chemical reaction between this compound and a primary amine on a biomolecule.
Caption: Covalent labeling via this compound.
Quantitative Data and Spectral Properties
The photophysical properties of 5-FAM are crucial for experimental design. It is compatible with standard FITC filter sets and is efficiently excited by the 488 nm argon-ion laser line.[2]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~492-495 nm | [1][2][12] |
| Emission Maximum (λem) | ~514-520 nm | [1][5][12] |
| Molar Extinction Coefficient (ε) | >81,000 M⁻¹cm⁻¹ at ~492 nm | [2] |
| Molecular Weight | ~473.4 g/mol | [9][12] |
| Recommended Laser Line | 488 nm | [2][13] |
| Fluorescence Color | Green | [1] |
Note: Spectral properties can be influenced by the local environment and pH.[13]
Experimental Protocols
Detailed and consistent protocols are vital for reproducible results. Below are methodologies for labeling two common classes of biomolecules.
Protocol: Labeling of Proteins (e.g., Antibodies)
This protocol is a general guideline for labeling proteins like IgG antibodies. The optimal dye-to-protein molar ratio may need to be determined empirically, but typically ranges from 2:1 to 20:1.[5]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)[9]
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate or 50 mM borate, pH 8.3-8.5)[10][15]
-
Purification column (e.g., Sephadex G-25)[9]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer (e.g., PBS, MOPS, HEPES).[5][10] If the buffer contains Tris or glycine, the protein must be dialyzed against an appropriate labeling buffer. Adjust the protein concentration to 2-10 mg/mL.[9] For optimal labeling, adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[9]
-
Prepare Dye Stock: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[9] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not store the dye in solution.[10]
-
Calculate Dye Volume: Determine the required volume of this compound stock solution. A common starting point for IgG is a 10:1 molar ratio of dye to protein.[5][9]
-
Reaction: While gently vortexing, add the calculated volume of this compound stock solution dropwise to the protein solution.
-
Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.[9] Gentle mixing during incubation can improve efficiency.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[9] The first colored band to elute is the labeled protein.
Protocol: Labeling of Amino-Modified Oligonucleotides
This protocol outlines the labeling of synthetic oligonucleotides that have been modified to contain a primary amine.[8][16]
Materials:
-
5'- or 3'-amino-modified oligonucleotide (lyophilized)
-
This compound
-
Anhydrous DMSO or DMF[16]
-
Labeling Buffer (0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.3)[16]
-
Nuclease-free water
-
Purification reagents (e.g., for HPLC or ethanol precipitation)[16]
Procedure:
-
Prepare Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer.
-
Prepare Dye Stock: Immediately before use, dissolve this compound in anhydrous DMSO to the desired concentration (e.g., to achieve a 20-50 fold molar excess of dye).[8]
-
Reaction: Add the dye solution to the oligonucleotide solution. Mix well by vortexing.
-
Incubation: Incubate the reaction at room temperature for 1-3 hours, or overnight, protected from light.[16]
-
Purification: Purify the labeled oligonucleotide from excess free dye. Common methods include:
Experimental Workflow Visualization
The following diagram outlines a typical workflow for protein labeling and subsequent application in immunofluorescence microscopy.
Caption: Workflow for antibody labeling and use.
References
- 1. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]
- 2. empbiotech.com [empbiotech.com]
- 3. Nhs-fluorescein | 135795-62-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. The Application of Imaging Flow Cytometry to High-Throughput Biodosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAM; 5' Modification-10464 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biotium.com [biotium.com]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE): Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and chemical properties of 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE), a widely used fluorescent labeling reagent. It includes detailed data on its excitation and emission characteristics, experimental protocols for its use, and visualizations of its chemical reactivity and potential applications in cellular signaling analysis.
Core Properties of this compound
This compound is a single isomer amine-reactive fluorescent dye belonging to the fluorescein family.[1] It is extensively used for the covalent labeling of biomolecules such as peptides, proteins, and nucleotides.[1] The succinimidyl ester (SE) moiety reacts with primary aliphatic amines to form stable amide bonds, making it an ideal tool for creating fluorescently tagged molecules for various biological assays.[1]
Chemical and Physical Properties
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | References |
| Chemical Name | 5-Carboxyfluorescein N-succinimidyl ester | [2] |
| Synonyms | 5-FAM, SE; 5-CFSE | [2] |
| CAS Number | 92557-80-7 | [2] |
| Molecular Formula | C₂₅H₁₅NO₉ | [2] |
| Molecular Weight | 473.39 g/mol | [2] |
| Appearance | Yellow to orange solid | [3] |
| Solubility | DMSO, DMF, Methanol | [3] |
Spectral Properties
The fluorescence of 5-FAM is highly dependent on its environment, particularly the pH of the solvent. Generally, its fluorescence intensity is stable at neutral to slightly basic pH values and diminishes in acidic conditions.[4]
| Parameter | Value (in specified conditions) | References |
| Excitation Maximum (λex) | ~492 nm (in 0.1 M Tris pH 8.0) | |
| ~494 nm (in buffer pH 9.0) | ||
| ~495 nm (in DMF) | ||
| ~490 nm | [4] | |
| Emission Maximum (λem) | ~514 nm (at pH 9) | [3] |
| ~517 nm | ||
| ~518 nm (in DMF) | ||
| ~520 nm (in 0.1 M Tris pH 8.0) | ||
| Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φf) | ~0.83 (for 5-FAM) | [7] |
| ~0.93 (for unconjugated carboxyfluorescein) | [8] | |
| Fluorescence Lifetime (τ) | ~4.28 ns (for 5-FAM at pH 8.5) | [9] |
Chemical Reactivity and Labeling
The primary application of this compound is the fluorescent labeling of biomolecules. The succinimidyl ester group is highly reactive towards nucleophilic primary amines, such as the side chain of lysine residues and the N-terminus of proteins.
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
1 M Sodium Bicarbonate
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing.[1]
-
-
Conjugation Reaction:
-
The optimal molar ratio of this compound to protein is typically around 10:1. This may need to be optimized for your specific protein.[1]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle shaking.[1]
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and the N-hydroxysuccinimide leaving group by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with an appropriate buffer (e.g., PBS pH 7.2-7.4).
-
Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.
-
Measurement of Fluorescence Spectra
This protocol outlines the general steps for measuring the excitation and emission spectra of a this compound conjugate.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
This compound labeled biomolecule
-
Appropriate buffer solution
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. 5 nm is a common starting point.
-
-
Sample Preparation:
-
Dilute the this compound labeled biomolecule in the desired buffer to a concentration that gives an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected emission maximum (e.g., 520 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
The peak of the resulting spectrum is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (e.g., 492 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).
-
The peak of this spectrum is the emission maximum.
-
-
Data Analysis:
-
Correct the spectra for instrument-specific variations in lamp intensity and detector response if required.
-
Plot the fluorescence intensity versus wavelength for both excitation and emission spectra.
-
Application in Signaling Pathway Analysis
This compound labeled molecules are valuable tools for studying cellular signaling pathways. For instance, a 5-FAM labeled ligand can be used to visualize the internalization of a G-protein coupled receptor (GPCR) upon activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. iss.com [iss.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Unveiling 5-FAM SE: A Technical Guide to its Chemical Structure and Applications
For researchers, scientists, and drug development professionals, a deep understanding of fluorescent labeling reagents is paramount. This technical guide provides an in-depth exploration of 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE), a widely used green fluorescent dye. We will delve into its chemical properties, outline detailed experimental protocols for its application, and visualize the core labeling workflow.
Core Properties of this compound
This compound is a single-isomer, amine-reactive fluorescent dye renowned for its bright green fluorescence and stable bioconjugates.[1][2] It is a derivative of fluorescein, where the succinimidyl ester (SE) group enables covalent bonding with primary and secondary aliphatic amines, such as those found in peptides, proteins, and amino-modified nucleotides.[3][4] This reaction forms a stable carboxamide bond, which is more resistant to hydrolysis compared to the thiourea bond formed by FITC, making this compound a superior choice for creating stable fluorescently labeled molecules.[2][5]
The core structure of this compound consists of a fluorescein moiety, which is responsible for its fluorescent properties, linked to an N-hydroxysuccinimide (NHS) ester at the 5-position of the carboxyfluorescein. This specific isomer ensures uniformity in labeling and fluorescent output.
Quantitative Data Summary
For ease of comparison and experimental planning, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₅H₁₅NO₉ | [2][3][6][7] |
| Molecular Weight | 473.39 g/mol | [5][7][8] |
| Excitation Maximum (λex) | ~492 - 495 nm | [3][5][6][9] |
| Emission Maximum (λem) | ~514 - 521 nm | [3][5][8][9] |
| Molar Extinction Coefficient (ε) | >81,000 M⁻¹cm⁻¹ | [3] |
| Purity | ≥ 90% (by HPLC) | [3][8] |
| Solubility | Soluble in DMSO and DMF | [2][4] |
Experimental Protocol: Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins, such as antibodies, with this compound. The optimal conditions may need to be adjusted based on the specific protein and desired degree of labeling.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein solution (e.g., IgG) at a recommended concentration of 2 mg/mL[1]
-
Reaction Buffer: 1 M Sodium Bicarbonate solution or Phosphate Buffered Saline (PBS) at pH 8.5 ± 0.5[1]
-
Purification column (e.g., Sephadex G-25)[1]
-
PBS (pH 7.2-7.4) for purification[1]
Procedure:
-
Preparation of this compound Stock Solution:
-
Bring the vial of this compound to room temperature.
-
Add anhydrous DMSO to the vial to create a 10 mM stock solution.[1]
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
-
Preparation of Protein Solution:
-
Dissolve the protein in the reaction buffer to a concentration of 2 mg/mL.
-
Ensure the pH of the protein solution is between 8.0 and 9.0 for optimal labeling efficiency. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate.[1]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution. A molar ratio of 10:1 (this compound to protein) is often a good starting point for IgG antibodies.[1][5]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle agitation.[1]
-
-
Purification of the Labeled Protein:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the labeled protein using PBS (pH 7.2-7.4).[1]
-
Collect the fractions containing the fluorescently labeled protein, which will typically elute first. The smaller, unbound this compound molecules will elute later.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for 5-FAM).
-
The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the protein labeling process using this compound.
Caption: Workflow for labeling proteins with this compound.
Signaling Pathway and Logical Relationship Visualization
While this compound itself is not part of a signaling pathway, its application in tracking labeled molecules is crucial for elucidating such pathways. The following diagram illustrates the logical relationship of how a this compound labeled ligand can be used to study a generic receptor-mediated signaling cascade.
Caption: Using this compound to visualize ligand-receptor interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]
- 3. empbiotech.com [empbiotech.com]
- 4. 5(6)-FAM SE | TargetMol [targetmol.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. biotium.com [biotium.com]
- 7. abpbio.com [abpbio.com]
- 8. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 9. biotium.com [biotium.com]
A Technical Guide to the Solubility of 5-FAM SE in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE), a widely used amine-reactive fluorescent dye. Understanding its solubility in both organic solvents, such as Dimethyl Sulfoxide (DMSO), and aqueous buffers is critical for its effective use in labeling proteins, peptides, and nucleotides. This document outlines quantitative solubility data, detailed experimental protocols, and a visual representation of a typical labeling workflow.
Core Concepts: Solubility and Stability
This compound is a molecule that contains a succinimidyl ester (SE) functional group. This group is highly reactive towards primary and secondary amines, forming stable amide bonds. This reactivity is the basis for its use in bioconjugation. However, the SE group is also susceptible to hydrolysis, particularly in aqueous environments. This hydrolysis reaction competes with the desired labeling reaction and results in the formation of the free acid, 5-carboxyfluorescein, which is no longer capable of reacting with amines. Therefore, the "solubility" of this compound in aqueous buffers is more accurately described as its transient ability to remain dissolved and reactive for a sufficient period to label the target molecule.
Solubility of this compound in DMSO
DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is a polar aprotic solvent that readily dissolves this compound, allowing for the creation of stable, long-term storage solutions. Anhydrous DMSO is preferred to minimize hydrolysis of the succinimidyl ester during storage.[2]
| Solvent | Reported Solubility | Molar Concentration (mM) | Notes |
| DMSO | 120 mg/mL[1] | 253.49 mM | Sonication and heating may be required.[1] |
| DMSO | 250 mg/mL[6] | 528.11 mM | Ultrasonic treatment is needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[6] |
| DMSO | 50 mg/mL[7] | ~105.6 mM | - |
Molecular Weight of this compound is approximately 473.39 g/mol .[4][8]
Solubility and Use of this compound in Aqueous Buffers
This compound exhibits very limited solubility and stability in aqueous buffers.[9] The succinimidyl ester group will hydrolyze in the presence of water, with the rate of hydrolysis increasing with higher pH. For this reason, stock solutions are prepared in anhydrous DMSO and then diluted into the aqueous reaction buffer immediately before use.[10][11]
The effective use of this compound in aqueous buffers is a balance between dissolving a sufficient amount for the labeling reaction and minimizing the competing hydrolysis reaction. The labeling reaction itself is typically carried out at a slightly alkaline pH (pH 8.0-9.5) to ensure that the target amine groups on the protein are deprotonated and thus more nucleophilic.[5][11] While this pH range favors the labeling reaction, it also accelerates hydrolysis. Therefore, the reaction time is a critical parameter.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a precise volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).[2] A common stock solution concentration is 10 mg/mL in DMSO.[8]
-
Mix thoroughly by vortexing or pipetting up and down until the solid is completely dissolved.[2] Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.[6] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stable for up to six months.[6]
General Protocol for Labeling Proteins with this compound in an Aqueous Buffer
This protocol provides a general workflow for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer)
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25) to remove unreacted dye
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the dye.[2] The pH of the protein solution should be adjusted to 8.5 ± 0.5 for optimal labeling.[2]
-
Calculate the Required Amount of this compound: A molar ratio of this compound to protein of approximately 10:1 is often a good starting point for antibodies.[2][8] The optimal ratio can vary and should be determined experimentally.
-
Perform the Conjugation Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the Reaction: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2] Gentle stirring or rotation can be beneficial.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute will be the this compound-labeled protein.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in a typical protein labeling experiment using this compound.
Caption: Workflow for protein labeling with this compound.
References
- 1. 5(6)-FAM SE | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. empbiotech.com [empbiotech.com]
- 4. abpbio.com [abpbio.com]
- 5. thomassci.com [thomassci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. biotium.com [biotium.com]
- 11. biotium.com [biotium.com]
An In-depth Technical Guide to the Reaction of 5-FAM SE with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical considerations for the covalent labeling of biomolecules using 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM SE). It is intended to serve as a technical resource for designing and executing robust bioconjugation strategies in research and therapeutic development.
Core Principles of this compound Reactivity
This compound is an amine-reactive fluorescent labeling reagent widely used to conjugate the bright, green-emitting fluorescein fluorophore to proteins, peptides, and other biomolecules.[1][2] The utility of this compound hinges on the reactivity of its N-hydroxysuccinimide (NHS) ester functional group, which forms stable, covalent amide bonds with primary amines under mild aqueous conditions.[3][4]
The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution . The key steps are as follows:
-
Nucleophilic Attack: The unprotonated primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) acts as a nucleophile.[3][5] It attacks the electron-deficient carbonyl carbon of the succinimidyl ester.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.[3]
-
Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the 5-carboxyfluorescein molecule and the target amine.[3][6]
The resulting carboxamide bond is identical to a natural peptide bond and is highly resistant to hydrolysis, ensuring the stability of the final conjugate.[4][7]
The primary competing reaction in aqueous buffers is the hydrolysis of the NHS ester, which yields the non-reactive 5-carboxyfluorescein free acid and NHS.[6] This reaction consumes the labeling reagent and reduces conjugation efficiency. The rate of hydrolysis is highly dependent on pH, increasing significantly under more alkaline conditions.[6][8]
Quantitative Parameters Influencing Conjugation
The efficiency of the labeling reaction is governed by several critical parameters. Optimizing these factors is essential for achieving the desired degree of labeling (DOL) while maintaining the biological activity of the target molecule.
The reaction pH is the most critical parameter. A balance must be struck between ensuring the amine is deprotonated and minimizing NHS ester hydrolysis.
-
Amine Reactivity: Primary amines on proteins, such as the ε-amino group of lysine, have a pKₐ of approximately 10.5.[5] The amine must be in its unprotonated, nucleophilic form to react. Therefore, the reaction is inefficient at neutral or acidic pH.
-
Hydrolysis Rate: The half-life of the NHS ester decreases dramatically as pH increases. At 4°C, the half-life is several hours at pH 7 but only 10 minutes at pH 8.6.[6]
For these reasons, the reaction is typically performed in a pH range of 7.2 to 8.5 .[1][6] An optimal pH of 8.0 to 8.5 is often recommended for efficient labeling of proteins.[1][5]
The following table summarizes key quantitative parameters for the this compound labeling reaction.
| Parameter | Recommended Range / Value | Rationale & Notes | Citation(s) |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.0 - 8.5) | Balances amine deprotonation for nucleophilic attack against the competing hydrolysis of the NHS ester. | [1][5][6] |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris, glycine) which compete with the target molecule. | [4][6][9] |
| Molar Ratio (Dye:Protein) | 10:1 to 40:1 | A molar excess of the dye drives the reaction to completion. The optimal ratio is protein-dependent. | [1][4][5] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency and reduce the relative impact of hydrolysis. | [1][4][5] |
| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | Reaction kinetics are dependent on pH and temperature. Higher pH allows for shorter reaction times. | [1][6][8] |
| NHS Ester Half-Life | ~4-5 hours (pH 7.0, 0°C)~10 minutes (pH 8.6, 4°C) | Demonstrates the critical impact of pH on the stability of the reactive dye. | [6] |
| Excitation / Emission Max | ~492-495 nm / ~514-520 nm | Spectral properties of the 5-FAM conjugate. The absorbance is pH-sensitive. | [4][10] |
| Molar Extinction Coeff. (ε) | > 80,000 M⁻¹cm⁻¹ (at ~494 nm) | Used for calculating the degree of labeling (DOL). | [2][11] |
Detailed Experimental Protocol: Protein Labeling
This section provides a generalized protocol for labeling a target protein (e.g., an antibody) with this compound.
-
Protein Solution:
-
The protein must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or 1X PBS, pH 7.2-7.4).[4][9]
-
If the protein is in a buffer containing Tris or glycine, it must be exchanged into a suitable buffer via dialysis or size-exclusion chromatography (desalting).[4][12]
-
Adjust the protein concentration to 2-10 mg/mL for optimal results.[1]
-
-
This compound Stock Solution:
-
The this compound reagent is moisture-sensitive and should be equilibrated to room temperature before opening.[9]
-
Immediately before use, dissolve the this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of ~10 mM.[1][4]
-
Do not store the dye stock solution for extended periods, as the NHS ester will hydrolyze. Prepare it fresh for each experiment.[4][9]
-
-
Calculation: Determine the volume of the this compound stock solution needed to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).[1]
-
mmol Protein = (mg/mL Protein × mL Protein) / MW_protein (in mg/mmol)
-
mmol Dye = mmol Protein × Molar Ratio
-
µL Dye Stock = (mmol Dye × MW_dye) / Concentration_stock (in mg/µL)
-
-
Reaction:
It is critical to remove unreacted and hydrolyzed dye from the labeled protein. The most common method is size-exclusion chromatography.
-
Column Preparation: Prepare a desalting column (e.g., Sephadex G-25) by equilibrating it with an appropriate buffer (e.g., PBS, pH 7.4).[1][4]
-
Sample Loading: Apply the entire reaction mixture to the top of the equilibrated column.[1]
-
Elution: Allow the sample to enter the resin bed, then add elution buffer (PBS). The larger, dye-labeled protein will travel faster through the column and elute first as a colored band. The smaller, free dye molecules will be retarded and elute later.[1]
-
Fraction Collection: Collect the fractions containing the fluorescently labeled protein.
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for 5-FAM).[4]
-
Calculate Degree of Labeling (DOL):
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein
-
Dye Concentration (M) = A₄₉₄ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Where CF is a correction factor for the absorbance of the dye at 280 nm (typically ~0.2 for FAM), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of 5-FAM at 494 nm (~80,000 M⁻¹cm⁻¹).
-
-
Storage: Store the purified conjugate protected from light at 4°C for short-term use or in aliquots at -20°C (with a cryoprotectant like glycerol) for long-term storage.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. empbiotech.com [empbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. broadpharm.com [broadpharm.com]
- 10. biotium.com [biotium.com]
- 11. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]
- 12. researchgate.net [researchgate.net]
5-FAM SE: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 5-Carboxyfluorescein N-succinimidyl ester (5-FAM SE), a widely utilized fluorescent probe in molecular biology, drug development, and various life science research applications. This document outlines the core physicochemical properties, detailed experimental protocols for bioconjugation, and the fundamental reaction mechanism.
Core Physicochemical Properties
This compound is a single-isomer, amine-reactive fluorescent dye favored for its ability to form stable covalent bonds with primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified nucleotides.[1][2][3] Its succinimidyl ester moiety reacts efficiently with nucleophilic amines at neutral to slightly alkaline pH to yield stable carboxamide linkages, which are more resistant to hydrolysis compared to the isothiocyanate linkages formed by FITC.[4]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 473.39 g/mol | [1][5][6] |
| Molecular Formula | C25H15NO9 | [1][5][6] |
| Excitation Maximum (λex) | ~492-495 nm | [1][2][3] |
| Emission Maximum (λem) | ~517-521 nm | [1][3][6] |
| Appearance | Yellow to orange solid | [5] |
| CAS Number | 92557-80-7 | [1][2][5] |
Amine Labeling Workflow
The following diagram illustrates the general workflow for labeling a target protein with this compound. This process involves preparation of the dye and protein, conjugation, and subsequent purification of the labeled product.
Experimental Protocol: Protein Labeling
This section provides a detailed methodology for the covalent labeling of proteins with this compound. The protocol is based on the reaction between the succinimidyl ester of 5-FAM and primary amines on the protein surface.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled (e.g., IgG)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[5] Mix thoroughly by vortexing. This stock solution should be prepared fresh and protected from light.
-
Preparation of Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2 mg/mL.[5] Ensure the pH of the solution is between 8.0 and 9.0 for optimal labeling efficiency. If necessary, adjust the pH with 1 M sodium bicarbonate.[5]
-
Calculation of Reagent Volumes: To achieve an optimal molar ratio of dye to protein (typically around 10:1), calculate the required volume of the this compound stock solution.[5]
-
Example Calculation for IgG (MW ~150,000 g/mol ):
-
mmol (IgG) = (mg/mL IgG * mL IgG) / MW IgG
-
mmol (this compound) = mmol (IgG) * 10
-
µL (this compound) = (mmol this compound * MW this compound) / concentration (mg/µL)[5]
-
-
-
Conjugation Reaction: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5] Gentle agitation during incubation can enhance labeling efficiency.
-
Purification: Following incubation, separate the labeled protein from unreacted dye and byproducts. This is typically achieved using size-exclusion chromatography with a resin appropriate for the molecular weight of the target protein.
-
Storage: Store the purified, labeled protein under appropriate conditions, typically at -20°C and protected from light.
Signaling Pathway and Logical Relationships
The core of this compound's utility lies in its chemical reactivity. The succinimidyl ester is an excellent leaving group, facilitating a nucleophilic attack from a primary amine on the target biomolecule. This reaction forms a stable amide bond, covalently linking the fluorescein dye to the target.
References
An In-Depth Technical Guide to the Storage and Stability of 5-FAM SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein N-hydroxysuccinimidyl ester (5-FAM SE) is a widely utilized amine-reactive fluorescent dye favored for its bright green fluorescence and ability to form stable covalent bonds with primary and secondary amines on biomolecules.[1][2] This reagent is a cornerstone in various life science applications, including the labeling of peptides, proteins, and nucleotides for use in fluorescence microscopy, flow cytometry, and in-vitro assays.[3] The succinimidyl ester (SE) moiety reacts efficiently with amine groups under mild conditions to form a stable amide linkage.[3]
The stability of this compound and its conjugates is a critical factor for the success and reproducibility of these applications. Compared to its predecessor, fluorescein isothiocyanate (FITC), this compound forms more stable carboxamide bonds that are more resistant to hydrolysis, leading to conjugates with superior stability.[1] This technical guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, details on its stability under various conditions, and protocols for its use and stability assessment.
Data Presentation
Storage and Stability of this compound Solid and Stock Solutions
Proper storage is paramount to maintaining the reactivity and fluorescence of this compound. The primary degradation pathway for the reactive succinimidyl ester is hydrolysis, which is accelerated by moisture and inappropriate pH conditions.
| Form | Storage Temperature (°C) | Recommended Duration | Key Considerations |
| Solid (Lyophilized) | -20 | Up to 1 year or more | Store in a desiccator to protect from moisture. Protect from light. |
| Stock Solution in Anhydrous DMSO or DMF | -20 | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use anhydrous solvents to minimize hydrolysis. |
| Stock Solution in Anhydrous DMSO or DMF | -80 | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Some sources suggest storing under nitrogen for enhanced stability.[1] |
Long-Term Thermal Stability of Solid this compound
A study on the long-term thermal stability of solid this compound for spaceflight missions provided the following insights into its degradation under various temperature conditions.
| Storage Temperature (°C) | Duration | Effect on CE-LIF Assay Performance |
| 4 | 2 years | No effect due to dye degradation |
| 25 | 6 months | No effect due to dye degradation |
| 60 | 1 month | No effect due to dye degradation |
CE-LIF: Capillary Electrophoresis with Laser-Induced Fluorescence
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add a sufficient volume of anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial until the dye is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol for Labeling Proteins with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
-
Protein Preparation:
-
Dissolve the protein in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1] Buffers containing Tris or glycine are not suitable as they will compete for reaction with the dye.
-
The recommended protein concentration is typically 2-10 mg/mL for optimal labeling efficiency.[1]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described above.
-
-
Labeling Reaction:
-
Slowly add the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.[1]
-
Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle agitation.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will typically elute first as a colored band.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-FAM (around 495 nm).
-
The DOL can be calculated using the following formula:
Where:
-
A_max is the absorbance at the maximum wavelength of the dye.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).
-
-
Protocol for Assessing the Hydrolysis of this compound
This protocol can be used to quantitatively assess the stability of this compound in aqueous buffers.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., phosphate buffers at pH 6, 7, and 8).
-
Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Initiation of Hydrolysis: Dilute the this compound stock solution into each of the aqueous buffers to a final concentration suitable for spectrophotometric or chromatographic analysis.
-
Time-Course Monitoring: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Analysis:
-
Spectrophotometry: The hydrolysis of the succinimidyl ester can be monitored by the decrease in absorbance at a wavelength where the ester and the hydrolyzed product have different absorbances.
-
High-Performance Liquid Chromatography (HPLC): This is a more precise method. Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid). Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed 5-carboxyfluorescein peak over time.
-
-
Data Analysis: Plot the concentration of remaining this compound against time to determine the hydrolysis rate constant at each pH.
Mandatory Visualization
Below are diagrams representing logical relationships and experimental workflows relevant to the use of this compound.
Caption: Logical workflow for the storage, handling, and use of this compound, highlighting key stability factors.
Caption: Experimental workflow for a kinase activity assay utilizing a this compound labeled peptide substrate.
Caption: A streamlined workflow for experimentally determining the stability of this compound in aqueous solutions.
Conclusion
This compound is a robust and versatile fluorescent dye for labeling biomolecules. Its superior stability compared to older reagents like FITC makes it a preferred choice for a wide range of applications. However, its reactivity is intrinsically linked to its susceptibility to hydrolysis. By adhering to the storage and handling guidelines outlined in this guide, researchers can ensure the long-term performance and reliability of this compound in their experiments. The provided protocols offer a solid foundation for successful labeling and for conducting stability assessments to further optimize experimental conditions. Understanding and controlling the factors that affect the stability of this compound is crucial for generating high-quality, reproducible data in molecular and cellular biology research.
References
Hazard Identification and Safety Precautions
An In-Depth Technical Guide to the Safe Handling of 5-FAM SE
For researchers, scientists, and drug development professionals, the proper handling of fluorescent labeling reagents is paramount for both experimental success and personal safety. 5-Carboxyfluorescein, succinimidyl ester (this compound) is a widely used amine-reactive fluorescent dye for conjugating to proteins, peptides, and nucleotides[1][2][3]. While an invaluable tool, its reactive nature necessitates strict adherence to safety and handling protocols. This guide provides a comprehensive overview of these precautions, supported by technical data and experimental workflows.
While some suppliers state this compound has no known OSHA hazards, it is widely recommended to handle all chemicals with caution as the hazards may not be thoroughly investigated[4][5]. Several sources classify it as an irritant.
GHS Hazard Classifications:
-
Skin Irritation, Category 2: Causes skin irritation[6].
-
Eye Irritation, Category 2/2A: Causes serious eye irritation[6].
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation[6].
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation[4][5].
-
Skin Contact: May be harmful if it comes in contact with skin, causing irritation[4][6].
-
Eye Contact: Causes serious eye irritation[6].
-
Ingestion: May be harmful if swallowed[4].
Personal Protective Equipment (PPE) and Handling
To mitigate risks, appropriate personal protective equipment should be worn and safe laboratory practices followed.
-
Engineering Controls: Use in a well-ventilated area. Employ local exhaust ventilation or process enclosures where dust may be formed to keep airborne levels below exposure limits[5].
-
Eye Protection: Wear appropriate protective eyewear, such as safety glasses with side-shields or goggles[7].
-
Skin Protection: Wear protective gloves and a lab coat. Change contaminated clothing immediately[5][7].
-
Respiratory Protection: While not always required, a NIOSH-approved respirator should be used when handling reactive dyes, especially when there is a risk of inhaling airborne dust[5][8].
-
General Hygiene: Avoid contact with skin, eyes, and clothing[5]. Do not breathe dust or vapors[6][7]. Wash hands thoroughly after handling and before breaks[5][7].
First Aid Measures
In the event of exposure, follow these first-aid guidelines immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if irritation or discomfort persists[4][7]. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Seek medical attention in the event of irritation[4][7]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[4][7]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Give water to drink. Never give anything by mouth to an unconscious person. Seek medical advice[4][7]. |
Storage, Stability, and Disposal
Proper storage is critical for maintaining the reagent's reactivity and ensuring safety.
-
Storage Conditions: Store the lyophilized solid at -20°C, desiccated, and protected from light[2][4][9][10]. Containers that have been opened must be carefully resealed and kept upright[4].
-
Stability: Lyophilized amine-reactive dyes are stable for 6-12 months when stored as directed[10]. Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and used within one to six months, depending on the specific recommendations[11][12]. Reactive compounds are not stable in solution for long periods, so fresh preparation is advised[10].
-
Materials to Avoid: Avoid strong oxidizing agents and strong acids[5].
-
Spill Cleanup: For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. Do not allow the product to enter drains[5].
-
Disposal: Dispose of all waste in accordance with applicable local, state, and federal laws[7].
Technical Data Summary
The following table summarizes key quantitative and technical data for this compound.
| Parameter | Value |
| Molecular Formula | C₂₅H₁₅NO₉ |
| Molecular Weight | 473.4 g/mol |
| CAS Number | 92557-80-7 |
| Appearance | Orange / Yellow-orange solid powder |
| Excitation Wavelength (Max) | ~492-495 nm |
| Emission Wavelength (Max) | ~514-520 nm |
| Solubility | Soluble in anhydrous DMSO and DMF |
| Storage (Lyophilized) | -20°C, Desiccate, Protect from light |
| Reactive Moiety | N-hydroxysuccinimide (NHS) ester |
| Reacts With | Primary and secondary aliphatic amines |
Data compiled from multiple sources[2][3][4][9].
Experimental Protocol: Protein Labeling
This section provides a detailed methodology for a common application of this compound: the fluorescent labeling of a protein.
Objective: To covalently conjugate this compound to primary amines on a target protein.
Materials:
-
This compound, lyophilized solid
-
Anhydrous dimethylsulfoxide (DMSO)
-
Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
Labeling buffer: 0.1 M sodium bicarbonate or borate, pH 8.5-9.0[1][10]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution:
-
Prepare this compound Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution[1]. Mix by vortexing or pipetting until fully dissolved. This solution should be prepared fresh for each labeling reaction as the reactive compound is not stable in solution[10].
-
-
Labeling Reaction:
-
Calculate the required volume of this compound stock solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but this should be optimized for each specific protein[1].
-
While gently stirring, add the calculated volume of this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature, protected from light[1]. Gentle agitation during incubation can improve labeling efficiency.
-
-
Purification:
-
Separate the labeled protein conjugate from unreacted, hydrolyzed dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein, which will typically be the first colored band to elute.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using spectrophotometry.
-
Store the purified conjugate according to the protein's requirements, typically at 4°C or -20°C, protected from light.
-
Visual Workflow and Pathway Diagrams
To further clarify the handling and application process, the following diagrams illustrate key workflows.
Caption: General workflow for handling this compound from receipt to disposal.
Caption: Simplified reaction pathway for labeling amines with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abpbio.com [abpbio.com]
- 3. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]
- 4. eurogentec.com [eurogentec.com]
- 5. peptide.com [peptide.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. organicdye.com [organicdye.com]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorescent Labeling with 5-FAM SE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-carboxyfluorescein, succinimidyl ester (5-FAM SE), a widely used amine-reactive fluorescent dye. It details its chemical and spectral properties, provides protocols for labeling proteins and oligonucleotides, and illustrates key experimental workflows and a relevant signaling pathway.
Core Concepts of this compound Labeling
This compound is the succinimidyl ester derivative of 5-carboxyfluorescein. The succinimidyl ester moiety makes it highly reactive towards primary aliphatic amines, such as the N-terminus of proteins and the amine-modified linkers in synthetic oligonucleotides.[1] This reaction forms a stable amide bond, covalently attaching the fluorescent FAM dye to the target molecule.[2] Compared to its predecessor, fluorescein isothiocyanate (FITC), this compound forms more stable conjugates that are less susceptible to hydrolysis, making it a preferred choice for many bioconjugation applications.[3]
The labeling reaction is pH-dependent, with optimal conditions typically between pH 7.5 and 8.5 for efficient conjugation to amines.[2] Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for reaction with the dye.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 92557-80-7 | [3] |
| Molecular Formula | C₂₅H₁₅NO₉ | [4] |
| Molecular Weight | 473.4 g/mol | [4] |
| Form | Lyophilized solid | [3] |
| Solubility | DMSO, DMF | [3] |
Table 2: Spectral Properties of 5-FAM
| Property | Value | Reference |
| Excitation Maximum (λex) | ~492-495 nm | [4][5] |
| Emission Maximum (λem) | ~514-519 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | [6][7] |
| Quantum Yield (Φ) | ~0.92 (relative to fluorescein) | [8] |
| Recommended Filter Set | FITC | [9] |
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest (2-10 mg/mL)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Protein Preparation:
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO.[1] Vortex until fully dissolved. This solution is moisture-sensitive and should be used immediately.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution. A molar ratio of 10:1 (dye:protein) is a common starting point.[1]
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.[1]
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1]
-
Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~495 nm (for the FAM dye).
-
Oligonucleotide Labeling with this compound
This protocol describes the labeling of an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide (0.3-0.8 mM)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3
-
Purification reagents (e.g., for ethanol precipitation or HPLC)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[10]
-
-
This compound Stock Solution Preparation:
-
Prepare a 10-20 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.[10]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.
-
Gently vortex the reaction mixture and incubate at room temperature for 1-3 hours.[10]
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from unreacted dye using a suitable method such as ethanol precipitation or reverse-phase HPLC.[10]
-
For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.[10] Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the oligonucleotide.[10] Wash the pellet with 70% ethanol.[10]
-
-
Characterization:
-
Confirm the successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for the FAM dye).
-
Visualizations
Experimental Workflow for Protein Labeling with this compound
Caption: Workflow for labeling proteins with this compound.
Experimental Workflow for Oligonucleotide Labeling with this compound
Caption: Workflow for labeling oligonucleotides with this compound.
Signaling Pathway: FRET-Based Protease Activity Assay
5-FAM is commonly used as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based assays for detecting protease activity.[11][12] In such an assay, a peptide substrate containing the protease cleavage site is labeled with a FRET pair, typically a donor fluorophore like 5-FAM and an acceptor/quencher molecule.
Caption: FRET-based detection of protease activity using a 5-FAM labeled peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 7. Extinction Coefficient [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. bme.columbia.edu [bme.columbia.edu]
- 10. benchchem.com [benchchem.com]
- 11. A new multi-purpose FRET fluorescent probe for the simultaneous detection of proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-FAM SE Labeling of Proteins and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE) is a widely used amine-reactive fluorescent dye for the covalent labeling of proteins and antibodies.[1] The succinimidyl ester (SE) moiety readily reacts with primary amino groups (-NH2), such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2] This process yields fluorescently labeled proteins and antibodies that are essential for a multitude of biological assays, including flow cytometry, immunofluorescence microscopy, and fluorescence-based immunoassays.[3] Compared to its isothiocyanate counterpart (FITC), this compound forms a more stable carboxamide bond, which is more resistant to hydrolysis, resulting in conjugates with superior stability.[1]
This document provides a detailed protocol for the labeling of proteins and antibodies with this compound, guidance on determining the degree of labeling, and troubleshooting tips for common issues.
Principle of Reaction
The labeling reaction is a nucleophilic acyl substitution where the primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and more nucleophilic.[4]
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of dye to protein, protein concentration, and pH. The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter for ensuring experimental reproducibility.[5][6]
Table 1: Key Parameters for this compound Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[7] |
| Buffer pH | 8.0 - 9.0 | Optimal for deprotonation of primary amines.[4] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A common starting point; may require optimization for specific proteins.[7] |
| Incubation Time | 60 minutes | Can be adjusted based on optimization experiments.[7] |
| Incubation Temperature | Room Temperature | Gentle mixing is recommended to avoid protein denaturation.[7] |
Table 2: Spectroscopic Properties for DOL Calculation
| Parameter | Value | Reference |
| 5-FAM Max. Absorbance (λmax) | ~494 nm | [8] |
| 5-FAM Molar Extinction Coefficient (ε_dye) at λmax | 83,000 M⁻¹cm⁻¹ | [1] |
| 5-FAM Correction Factor (CF) at 280 nm | 0.178 | [1] |
| IgG Molar Extinction Coefficient (ε_prot) at 280 nm | ~210,000 M⁻¹cm⁻¹ | [6] |
Experimental Protocols
Materials and Reagents
-
Protein or antibody to be labeled (in an amine-free buffer)
-
This compound (e.g., from MedchemExpress, AnaSpec)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5
-
Purification Column: Sephadex G-25 or equivalent desalting column
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Protocol 1: Preparation of Reagents
-
Protein/Antibody Solution:
-
This compound Stock Solution:
-
Reaction Buffer:
-
Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.5.
-
Protocol 2: Labeling Reaction
-
pH Adjustment:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the protein/antibody solution. For example, add 10 µL of buffer to 90 µL of the protein solution.
-
-
Calculate the Volume of this compound:
-
The optimal molar ratio of this compound to protein is typically around 10:1.[7]
-
Example Calculation for IgG (MW ≈ 150,000 Da):
-
mmol of IgG = (mg/mL of IgG × mL of IgG) / MW of IgG
-
mmol of this compound = mmol of IgG × 10
-
µL of this compound = (mmol of this compound × MW of this compound) / (mg/µL of this compound)
-
-
-
Reaction Incubation:
-
Slowly add the calculated volume of this compound stock solution to the pH-adjusted protein solution while gently vortexing.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.[7]
-
Protocol 3: Purification of the Labeled Protein/Antibody
-
Prepare the Desalting Column:
-
Equilibrate a Sephadex G-25 column with PBS according to the manufacturer's instructions.
-
-
Separate the Conjugate:
-
Apply the reaction mixture to the top of the column.
-
Elute with PBS. The first colored fraction will be the labeled protein/antibody, while the later, slower-moving fraction will be the unreacted dye.
-
Collect the fractions containing the labeled protein/antibody.
-
Protocol 4: Determination of the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and ~494 nm (A_max) using a spectrophotometer.
-
-
Calculate the DOL:
-
Corrected Protein Concentration (M): Protein Conc. (M) = [A_280 - (A_max × CF)] / ε_prot Where CF is the correction factor for the dye's absorbance at 280 nm (0.178 for 5-FAM).[1]
-
Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
An optimal DOL is typically between 2 and 10 for antibodies.[6]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling of proteins and antibodies.
Caption: Principle of fluorescence for a 5-FAM labeled antibody (Ab-5FAM).
Troubleshooting
Table 3: Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DOL | - Protein concentration is too low. | - Concentrate the protein to at least 2 mg/mL.[10] |
| - Buffer contains primary amines (e.g., Tris, glycine). | - Perform buffer exchange into an amine-free buffer like PBS.[10] | |
| - pH of the reaction is too low. | - Ensure the pH of the reaction mixture is between 8.0 and 9.0.[10] | |
| - Hydrolysis of this compound. | - Prepare the this compound stock solution fresh in anhydrous DMSO.[2] | |
| - Insufficient molar excess of the dye. | - Increase the molar ratio of this compound to protein (e.g., to 20:1). | |
| Protein Precipitation | - Over-labeling of the protein. | - Reduce the molar ratio of this compound to protein.[9] |
| - High concentration of organic solvent (DMSO). | - Keep the volume of added DMSO to a minimum (ideally <10% of the total reaction volume). | |
| Inconsistent Results | - Inaccurate protein concentration measurement. | - Accurately determine the protein concentration before labeling. |
| - Variability in the age or storage of this compound. | - Use a fresh vial of this compound and store it properly, protected from moisture.[4] |
Conclusion
The protocol described provides a reliable method for labeling proteins and antibodies with this compound. By carefully controlling the reaction parameters and accurately determining the Degree of Labeling, researchers can generate high-quality fluorescent conjugates for a wide range of applications in research and drug development. Optimal labeling may require some empirical optimization of the dye-to-protein molar ratio for each specific protein or antibody.
References
- 1. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-FAM SE Protein Labeling and Dye-to-Protein Ratio Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including immunoassays, fluorescence microscopy, and flow cytometry. 5-Carboxyfluorescein, succinimidyl ester (5-FAM SE) is a widely used amine-reactive fluorescent dye that covalently attaches to primary amines (e.g., lysine residues and the N-terminus) on proteins.[1][2][3] This process forms a stable carboxamide bond.[2][3] The resulting fluorescein-labeled protein can be excited by the common 488 nm argon laser line.[4]
A critical parameter for ensuring the quality and reproducibility of labeled proteins is the dye-to-protein ratio, also known as the degree of labeling (DOL).[5][6][7] The DOL represents the average number of dye molecules conjugated to each protein molecule.[6] An optimal DOL is crucial: too few labels result in a weak signal, while excessive labeling can lead to fluorescence quenching and potentially compromise the protein's biological activity.[6][7] This document provides a detailed protocol for labeling proteins with this compound and a comprehensive guide to calculating the DOL.
Key Experimental Parameters
Successful protein labeling with this compound and accurate DOL calculation rely on several key parameters and reagents.
| Parameter | Value/Recommendation | Source(s) |
| This compound Molecular Weight | 473.39 g/mol | [1][2] |
| 5-FAM Molar Extinction Coefficient (ε_dye_) | 83,000 M⁻¹cm⁻¹ at ~495 nm | [4][8][9] |
| 5-FAM Correction Factor (CF₂₈₀) | 0.178 | [4][8][10] |
| Excitation Maximum (λ_max_) | ~495 nm | [2][11][12] |
| Emission Maximum | ~520 nm | [2][11][12] |
| Recommended Protein Concentration | 2-10 mg/mL | [1][2][13] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, bicarbonate, borate) | [1][13][14] |
| Reaction pH | 8.0 - 8.5 | [1] |
| Optimal Molar Ratio of this compound to Protein | 10:1 (starting point for IgG) | [1][2] |
Experimental Workflow for Protein Labeling with this compound
The following diagram outlines the major steps involved in the protein labeling procedure.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins.
1. Protein Preparation
-
To achieve optimal labeling, prepare the protein solution at a concentration of 2-10 mg/mL.[1][13] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[1]
-
The protein must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with this compound.[1][14] Suitable buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or borate buffer.
-
Adjust the pH of the protein solution to 8.0-8.5.[1] If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate.[1]
2. This compound Stock Solution Preparation
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).[1][13]
-
Vortex the solution to ensure the dye is completely dissolved.
3. Calculation of this compound Volume for Labeling
The amount of this compound required depends on the amount of protein and the desired molar ratio of dye to protein. A 10:1 molar ratio is often a good starting point for antibodies like IgG.[1][2]
-
Step 1: Calculate moles of protein.
-
Moles of Protein = (Protein concentration in mg/mL × Volume in mL) / (Protein Molecular Weight in g/mol × 1000 mg/g)
-
-
Step 2: Calculate moles of this compound needed.
-
Moles of this compound = Moles of Protein × Desired Molar Ratio
-
-
Step 3: Calculate volume of this compound stock solution to add.
-
Volume of this compound (in µL) = (Moles of this compound × 1,000,000 µL/L) / (Concentration of this compound stock in mol/L)
-
Example Calculation for Labeling IgG:
-
Protein: 1 mL of 2 mg/mL IgG (MW = 150,000 g/mol )
-
Desired Molar Ratio: 10:1
-
This compound Stock: 10 mM
-
Moles of IgG: (2 mg/mL × 1 mL) / (150,000 g/mol × 1000 mg/g) = 1.33 x 10⁻⁸ mol
-
Moles of this compound: 1.33 x 10⁻⁸ mol × 10 = 1.33 x 10⁻⁷ mol
-
Volume of this compound: (1.33 x 10⁻⁷ mol × 1,000,000 µL/L) / (0.010 mol/L) = 13.3 µL
4. Labeling Reaction
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.
-
Protect the reaction mixture from light and incubate for 1 hour at room temperature.[1]
5. Purification of the Labeled Protein
It is critical to remove all non-conjugated dye before measuring absorbance for DOL calculation.[5][6] This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis.[1][5][6]
-
Gel Filtration (Sephadex G-25):
-
Equilibrate the column with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the equilibration buffer. The larger, labeled protein will elute first, while the smaller, free dye molecules will be retained longer.
-
Collect the fractions containing the colored, labeled protein.
-
Calculation of the Dye-to-Protein Ratio (DOL)
The DOL is determined by measuring the absorbance of the purified labeled protein at two wavelengths: 280 nm (for protein concentration) and ~495 nm (the absorbance maximum for 5-FAM).[5][7]
Logical Flow for DOL Calculation
Step-by-Step Calculation:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 5-FAM, ~495 nm (A_max), using a spectrophotometer and a 1 cm path length cuvette.
-
Note: If the absorbance reading is greater than 2.0, dilute the sample with buffer, re-measure, and remember to multiply the final concentration by the dilution factor.[5][6]
-
-
Calculate the Molar Concentration of the Dye:
-
Calculate the Corrected Protein Concentration:
-
Calculate the Molar Concentration of the Protein:
-
[Protein] (in M) = Corrected A₂₈₀ / ε_protein
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = [Dye] / [Protein]
-
This ratio represents the average number of 5-FAM molecules per protein molecule.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low DOL | - Protein concentration is too low.- Reaction pH is not optimal.- Low molar ratio of dye to protein. | - Ensure protein concentration is at least 2 mg/mL.[13]- Use a primary amine-free buffer with a pH of 8.0-8.5.[1][13]- Increase the molar ratio of dye to protein in the reaction.[13] |
| High DOL / Protein Precipitation | - Excessive dye-to-protein ratio.- Protein aggregation. | - Decrease the molar ratio of dye to protein.[13]- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[13]- Ensure the protein is properly folded and soluble before labeling.[13] |
| Inaccurate DOL | - Incomplete removal of free dye.- Incorrect extinction coefficients or correction factor used. | - Ensure thorough purification by gel filtration or dialysis.[5][6]- Use the correct, validated values for ε_dye, ε_protein, and CF₂₈₀. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 4. 5-FAM | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 9. Extinction Coefficient [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 10. Correction Factor [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 11. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 12. idtdna.com [idtdna.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-FAM SE Labeling of Peptides for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biological research and drug development, enabling the visualization and tracking of peptides in various applications such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][2] 5-Carboxyfluorescein, succinimidyl ester (5-FAM SE) is a widely used amine-reactive fluorescent dye for labeling peptides and proteins.[3][4][5] It reacts with primary amines, such as the N-terminus of a peptide or the side chain of lysine residues, to form a stable amide bond.[3][6] The resulting fluorescein-labeled peptide exhibits bright green fluorescence with an excitation maximum around 494 nm and an emission maximum around 518 nm, closely matching the 488 nm laser line commonly found in fluorescence microscopes.[1][6][7]
This document provides detailed protocols for the labeling of peptides with this compound, purification of the conjugate, and its application in fluorescence microscopy.
Key Characteristics of 5-FAM
| Property | Value | Reference |
| Full Name | 5-Carboxyfluorescein, succinimidyl ester | [8] |
| Excitation Wavelength (λex) | ~492-495 nm | [4][7][8][9] |
| Emission Wavelength (λem) | ~514-520 nm | [7][8][9] |
| Reactive Group | N-hydroxysuccinimidyl ester (SE) | [3] |
| Target Functional Group | Primary amines (-NH2) | [3][6] |
| Solubility | Soluble in DMSO, DMF | [3][8] |
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound in Solution
This protocol describes the labeling of a peptide with this compound in a solution phase.
Materials:
-
Peptide with at least one primary amine group
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.0[3][7]
-
Purification column (e.g., Sephadex G-25)[3]
-
Lyophilizer
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the peptide for labeling.[3]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Labeling Reaction:
-
Add the this compound stock solution to the peptide solution. A molar excess of 10-20 fold of this compound to the peptide is recommended as a starting point.[3] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring or occasional vortexing.[3]
-
-
Purification of the Labeled Peptide:
-
Separate the 5-FAM labeled peptide from unreacted dye and salts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or reverse-phase HPLC.[3][10]
-
For column chromatography, equilibrate the column with an appropriate buffer (e.g., PBS).
-
Load the reaction mixture onto the column and elute with the same buffer.
-
The labeled peptide will typically elute first, followed by the smaller, unreacted dye molecules. Monitor the fractions by absorbance at 280 nm (for the peptide) and 494 nm (for the 5-FAM dye).
-
Combine the fractions containing the labeled peptide.
-
-
Quantification and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 494 nm.
-
Lyophilize the purified labeled peptide for long-term storage at -20°C or below, protected from light.
-
Protocol 2: On-Resin Labeling of Peptides with 5-FAM
This protocol is suitable for peptides synthesized using solid-phase peptide synthesis (SPPS).[11]
Materials:
-
Peptide-bound resin with a free N-terminal amine
-
5-FAM
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Isopropanol
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Deprotection: Remove the N-terminal Fmoc protecting group of the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF.[11]
-
Activation and Coupling:
-
In a separate vial, dissolve 5-FAM (2 equivalents based on resin substitution) in DMF.[11]
-
Add HBTU (2 eq.) and DIPEA (3 eq.) to the 5-FAM solution to activate the carboxylic acid.[11]
-
Add the activated 5-FAM solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[11]
-
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.[11]
-
Washing: Once the reaction is complete, wash the resin with DMF, isopropanol, and DCM.[11]
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification: Purify the crude labeled peptide using reverse-phase HPLC.[10]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 8.0 - 9.0 | Higher pH deprotonates primary amines, increasing nucleophilicity.[3][7] |
| Molar Excess of this compound | 10-20 fold | Optimal ratio depends on peptide concentration and reactivity.[3] |
| Reaction Time | 1 - 2 hours | Longer times may be needed for less reactive peptides. |
| Reaction Temperature | Room Temperature | |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[3] |
Visualization of Workflows and Pathways
Caption: Workflow for this compound labeling of peptides in solution.
Caption: Using 5-FAM labeled peptides in a receptor binding assay.
Applications in Fluorescence Microscopy
5-FAM labeled peptides are powerful tools for a variety of fluorescence microscopy applications:
-
Cellular Uptake and Localization: The fluorescent tag allows for the direct visualization of peptide entry into cells and their subsequent localization within different cellular compartments.[6]
-
Receptor-Ligand Interactions: By labeling a peptide ligand, its binding to cell surface receptors can be monitored, providing insights into receptor distribution and density.[1]
-
Enzyme Activity Assays: FRET-based assays can be designed using a 5-FAM labeled peptide substrate and a suitable quencher to monitor enzyme activity in real-time.[2][10]
-
In Vivo Imaging: The biodistribution of fluorescently labeled peptides can be tracked in preclinical animal models to assess their targeting efficiency and pharmacokinetic properties.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH of reaction buffer.- Presence of primary amines in the buffer.- Hydrolyzed this compound.- Insufficient molar excess of dye.- Low peptide concentration. | - Adjust pH to 8.0-9.0.- Use a non-amine containing buffer.- Prepare this compound solution immediately before use.- Increase the molar ratio of dye to peptide.- Increase the peptide concentration.[3] |
| Peptide Precipitation | - High concentration of organic solvent (DMSO/DMF) from the dye stock. | - Use a more concentrated dye stock solution to minimize the volume added. |
| Difficulty in Purification | - Similar size of labeled peptide and aggregates of unreacted dye. | - Optimize the chromatography conditions (e.g., column type, elution buffer). Consider using RP-HPLC for better resolution. |
| Photobleaching | - Excessive exposure to excitation light. | - Use an anti-fade mounting medium.- Minimize exposure time to the excitation source.- Use a more photostable dye if photobleaching is a significant issue. |
References
- 1. lubio.ch [lubio.ch]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. abpbio.com [abpbio.com]
- 9. biotium.com [biotium.com]
- 10. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: 5-FAM SE in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein succinimidyl ester (5-FAM SE) is a widely utilized amine-reactive fluorescent dye that serves as a robust tool in a variety of flow cytometry applications. Its bright green fluorescence, characterized by excitation and emission maxima around 495 nm and 519 nm respectively, makes it compatible with the standard 488 nm laser found in most flow cytometers.[1][2] The succinimidyl ester moiety of this compound reacts efficiently with primary aliphatic amines on proteins and other biomolecules to form stable carboxamide bonds, which are more resistant to hydrolysis than the bonds formed by fluorescein isothiocyanate (FITC).[3][4] This stability makes this compound a superior choice for labeling proteins and cells for long-term studies.[3][4]
These application notes provide detailed protocols for the use of this compound in two key flow cytometry applications: the labeling of proteins for immunofluorescence staining and the tracking of cell proliferation.
Chemical and Spectral Properties of this compound
A thorough understanding of the chemical and spectral properties of this compound is crucial for its successful application in flow cytometry.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₅NO₉ | [1] |
| Molecular Weight | 473.4 g/mol | [1] |
| Excitation Maximum (λex) | ~495 nm | [1][2] |
| Emission Maximum (λem) | ~519 nm | [1][2] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [2] |
| Reactivity | Primary aliphatic amines | [2][5] |
| Solubility | DMSO, DMF | [1][6] |
| Appearance | Yellow-orange solid | [1] |
Application 1: Labeling of Proteins and Antibodies
This compound is an excellent choice for labeling proteins, including antibodies, for use in flow cytometry-based immunophenotyping and other assays where fluorescently tagged proteins are required. The following protocol provides a general guideline for labeling proteins with this compound.
Experimental Protocol: Protein Labeling with this compound
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Protein (e.g., antibody) to be labeled (at 2-10 mg/mL in an amine-free buffer like PBS)
-
1 M Sodium bicarbonate
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Protocol:
-
Prepare the Protein Solution:
-
Ensure the protein is at a concentration of 2-10 mg/mL.[6] Labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[6]
-
The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for reaction with this compound.[6]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[6]
-
-
Prepare the this compound Stock Solution:
-
Conjugation Reaction:
-
The optimal molar ratio of this compound to protein is typically around 10:1.[6] This may need to be optimized for different proteins.
-
Gently add the calculated amount of this compound stock solution to the protein solution while mixing. Avoid vigorous vortexing to prevent protein denaturation.[6]
-
Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle shaking.[6]
-
-
Purification of the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Load the reaction mixture onto the top of the column.
-
Elute the labeled protein with PBS (pH 7.2-7.4).
-
Collect the fractions containing the dye-protein conjugate, which will be the first colored band to elute.
-
-
Storage of the Conjugate:
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a preservative like 0.1% sodium azide or storing at -20°C.
-
Workflow for Protein Labeling with this compound
Caption: Workflow for labeling proteins with this compound.
Application 2: Cell Proliferation Assay (CFSE Assay)
This compound is widely used to track cell proliferation, in an assay commonly referred to as the CFSE (Carboxyfluorescein diacetate, succinimidyl ester) assay. Although the compound is this compound, the principle is the same. The dye passively diffuses into cells and its succinimidyl ester group covalently reacts with intracellular proteins.[7] Upon cell division, the fluorescent dye is equally distributed between the two daughter cells, resulting in a halving of the fluorescence intensity.[7] This allows for the resolution of successive cell generations by flow cytometry.
Experimental Protocol: Cell Proliferation Assay
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Cells of interest in suspension
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Protocol:
-
Prepare this compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
-
Prepare Staining Solution:
-
Dilute the this compound stock solution in sterile PBS to the desired final working concentration. A common starting concentration is 1 µM, but this should be optimized for each cell type.[7]
-
-
Cell Staining:
-
Wash the cells once with PBS and resuspend the cell pellet in the this compound staining solution at a concentration of 1-10 x 10⁶ cells/mL.
-
Incubate the cells for 10-15 minutes at 37°C, protected from light. The incubation time can be adjusted to control the initial fluorescence intensity.[7]
-
-
Quench Staining Reaction:
-
To stop the staining reaction, add an equal volume of complete cell culture medium (containing protein) to the cell suspension. The proteins in the medium will react with any unbound this compound.
-
Incubate for 5-10 minutes at room temperature.
-
-
Wash Cells:
-
Wash the cells twice with complete cell culture medium to remove any residual unbound dye.[7]
-
-
Cell Culture and Analysis:
-
Resuspend the cells in fresh, pre-warmed culture medium and place them under the desired experimental conditions to induce proliferation.
-
At various time points, harvest the cells and analyze them by flow cytometry using a 488 nm laser for excitation and detecting the emission in the green channel (typically ~520/30 nm bandpass filter).
-
Data Interpretation
In the flow cytometry histogram, the undivided parent population will show the highest fluorescence intensity. Each subsequent peak of decreasing fluorescence intensity represents a successive cell generation.
Workflow for CFSE Cell Proliferation Assay
Caption: Workflow for the CFSE cell proliferation assay.
Troubleshooting
Successful flow cytometry experiments with this compound require careful attention to detail. Below are some common issues and their potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient antibody/dye concentration- Low antigen expression- Inefficient labeling | - Titrate the antibody/dye to determine the optimal concentration[8]- Use a brighter fluorochrome for weakly expressed antigens[9]- Ensure the protein concentration and pH for labeling are optimal[6] |
| High Background Staining | - Excess antibody/dye- Non-specific binding | - Decrease the antibody/dye concentration[8]- Add a detergent to the wash buffers[8]- Include an Fc receptor blocking step for immune cells[10] |
| Poor Resolution of Proliferation Peaks | - High initial dye concentration leading to cytotoxicity- Uneven staining of the initial population | - Titrate the this compound concentration to find the optimal balance between bright staining and cell viability[11]- Ensure a single-cell suspension before staining and mix gently during incubation[9] |
| Cell Death | - High concentration of this compound or DMSO- Harsh cell handling | - Use the lowest effective concentration of this compound- Ensure the final DMSO concentration in the cell suspension is low- Handle cells gently, avoid vigorous vortexing or high-speed centrifugation[9] |
References
- 1. biotium.com [biotium.com]
- 2. empbiotech.com [empbiotech.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Flow cytometry troubleshooting | Abcam [abcam.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Removal of Unconjugated 5-FAM SE
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-carboxyfluorescein, succinimidyl ester (5-FAM SE) is a widely used amine-reactive fluorescent dye for labeling proteins, oligonucleotides, and other biomolecules.[1][2][3][4] The succinimidyl ester moiety reacts with primary aliphatic amines to form a stable amide bond.[2][4] A critical step following the conjugation reaction is the removal of unconjugated, free this compound from the labeled biomolecule. Incomplete removal of the free dye can lead to inaccurate quantification of labeling efficiency, high background fluorescence, and potential interference in downstream applications.[5][6][7][8] This document provides detailed protocols for three common methods for removing unconjugated this compound: size-exclusion chromatography, dialysis, and ethanol precipitation.
Method Selection
The choice of purification method depends on the properties of the labeled biomolecule (e.g., size, stability) and the desired scale of the purification. The following table summarizes the suitability of each method for different biomolecules.
| Method | Target Biomolecule | Principle | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography | Proteins, Antibodies, Peptides (>5 kDa), Oligonucleotides | Separation based on molecular size.[9][10][11] | Fast, efficient removal of small molecules, can be used for buffer exchange.[9][12] | Potential for sample dilution, requires specialized columns and equipment. |
| Dialysis | Proteins, Antibodies, larger Oligonucleotides (>10 kDa) | Diffusion of small molecules across a semi-permeable membrane.[13] | Gentle, suitable for large sample volumes, does not require specialized equipment. | Time-consuming, significant sample dilution.[7][14] |
| Ethanol Precipitation | Oligonucleotides (>18 nt), DNA | Differential solubility in the presence of salt and ethanol.[15][16] | Simple, cost-effective, can concentrate the sample.[15][16] | May not be suitable for proteins, potential for co-precipitation of salts. |
| Ultrafiltration (Spin Filters) | Proteins, Antibodies, Peptides | Size-based separation using a centrifugal filter device. | Rapid, can concentrate the sample, efficient dye removal. | Potential for membrane fouling or protein loss due to adsorption. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) / Gel Filtration
This method separates molecules based on their size. Larger, labeled biomolecules elute first, while the smaller, unconjugated this compound molecules are retained in the pores of the chromatography resin and elute later.[9][10][11] Desalting columns pre-packed with resins like Sephadex G-25 or G-50 are commonly used for this purpose.[1][9][10]
Materials:
-
Desalting column (e.g., Sephadex G-25 or G-50, with a molecular weight cut-off appropriate for the biomolecule, typically >5,000 Da for proteins).[9][10]
-
Elution buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4).[1]
-
Reaction mixture containing the 5-FAM labeled biomolecule.
-
Collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of elution buffer. This removes any storage buffer and prepares the column for separation.
-
Sample Loading: Carefully load the reaction mixture onto the top of the column. Allow the sample to enter the resin bed completely.[1]
-
Elution: Begin eluting the sample with the elution buffer. The labeled biomolecule will travel in the void volume and elute first, often visible as a colored band. The unconjugated dye will elute later.
-
Fraction Collection: Collect fractions as the colored bands elute. The first colored band to elute should be the 5-FAM conjugated biomolecule. The second, slower-moving band will be the free dye.
-
Purity Assessment: Pool the fractions containing the labeled biomolecule. Assess the purity by measuring the absorbance at 280 nm (for protein) and 494 nm (for 5-FAM).[17] The absence of a significant peak at 494 nm in later fractions indicates successful removal of the free dye.
Workflow for Size-Exclusion Chromatography:
Caption: Workflow for removing unconjugated this compound using size-exclusion chromatography.
Protocol 2: Dialysis
Dialysis is a process where the reaction mixture is placed in a dialysis bag made of a semi-permeable membrane. This membrane allows small molecules like unconjugated this compound to pass through into a larger volume of dialysis buffer, while retaining the larger, labeled biomolecule.[13]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies and larger proteins.[13]
-
Dialysis buffer (e.g., PBS, pH 7.2-7.4).
-
Reaction mixture containing the 5-FAM labeled biomolecule.
-
A large beaker and a magnetic stir plate.
Procedure:
-
Prepare Dialysis Membrane: Pre-wet the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions.
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette and seal securely.
-
Dialysis: Place the sealed dialysis bag/cassette in a large beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently on a magnetic stir plate.[13]
-
Buffer Exchange: Dialyze for at least 4-6 hours or overnight.[13] Perform at least two to three buffer changes to ensure complete removal of the unconjugated dye.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified, labeled biomolecule.
Workflow for Dialysis:
Caption: Workflow for removing unconjugated this compound using dialysis.
Protocol 3: Ethanol Precipitation (for Oligonucleotides)
This method is particularly effective for purifying labeled oligonucleotides greater than 18 nucleotides in length.[15] It relies on the principle that nucleic acids will precipitate out of solution in the presence of high salt concentration and ethanol, while small molecules like unconjugated dyes remain in the supernatant.[16]
Materials:
-
3 M Sodium Acetate, pH 5.2.[18]
-
100% Ethanol, ice-cold.
-
70% Ethanol, ice-cold.
-
Microcentrifuge tubes.
-
Microcentrifuge.
Procedure:
-
Add Salt: To the reaction mixture containing the labeled oligonucleotide, add 1/10th volume of 3 M Sodium Acetate.[18]
-
Add Ethanol: Add 2.5-3 volumes of ice-cold 100% ethanol.[18] Mix well by vortexing.
-
Precipitate: Incubate the mixture at -20°C for at least 1 hour or at -80°C for 30 minutes to precipitate the oligonucleotide.[18]
-
Pellet Oligonucleotide: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the oligonucleotide.[18]
-
Wash Pellet: Carefully decant the supernatant, which contains the unconjugated dye. Wash the pellet with 1 volume of ice-cold 70% ethanol to remove residual salt and dye.
-
Re-pellet: Centrifuge again for 5-10 minutes at 4°C.
-
Dry Pellet: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend: Resuspend the purified oligonucleotide pellet in an appropriate RNase-free buffer or water.
Workflow for Ethanol Precipitation:
Caption: Workflow for purifying 5-FAM labeled oligonucleotides via ethanol precipitation.
Post-Purification Analysis: Quantification of Labeling
After purification, it is essential to determine the degree of labeling (DOL), also known as the dye-to-protein ratio.[6] This is typically done using spectrophotometry.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for 5-FAM, which is approximately 494 nm (Amax).[17][19]
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.
-
Calculate the degree of labeling.
-
DOL = Amax / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of 5-FAM at its Amax (approximately 68,000 M⁻¹cm⁻¹ at pH 9).[19]
-
-
A successful purification will result in a stable and reproducible degree of labeling, with minimal background fluorescence from free dye.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. biotium.com [biotium.com]
- 4. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 5. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. bio-rad.com [bio-rad.com]
- 12. 脱塩とゲル濾過クロマトグラフィー | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for 5-FAM SE in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for using 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM SE) in Fluorescence In Situ Hybridization (FISH). This document outlines the procedures for probe labeling, purification, and the subsequent steps for performing FISH on cellular and tissue samples. Additionally, it includes a comparative analysis of this compound with other common fluorophores and a troubleshooting guide to address potential experimental challenges.
Introduction to this compound for FISH
This compound is a widely used green fluorescent dye for labeling oligonucleotides, peptides, and proteins.[1] Its succinimidyl ester functional group reacts efficiently with primary amines to form stable amide bonds, making it an excellent choice for labeling amine-modified DNA or RNA probes for FISH.[2] FISH is a powerful molecular cytogenetic technique that allows for the visualization of specific nucleic acid sequences within the context of the cell or tissue.[3][4] The successful application of FISH relies on brightly fluorescent and photostable probes to achieve a high signal-to-noise ratio.
Quantitative Comparison of Common Fluorophores for FISH
The choice of fluorophore is critical for the success of a FISH experiment. The following table summarizes the key photophysical properties of 5-FAM compared to other commonly used fluorophores, Cy3 and Cy5.
| Property | 5-FAM | Cy3 | Cy5 |
| Excitation Maximum (nm) | ~495[1][5] | ~550-555[6] | ~648[7] |
| Emission Maximum (nm) | ~520[1][5] | ~570-572[6] | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000[1] | ~150,000[6] | ~215,000[7] |
| Quantum Yield | ~0.92 (relative to fluorescein)[8] | ~0.15 - 0.24[6][7] | ~0.20[7] |
| Photostability | Moderate[6] | Good, superior to fluorescein[6] | Good[9] |
| Color | Green | Orange-Red | Far-Red |
Note: Values can vary depending on the conjugation partner and the local molecular environment.
Experimental Protocols
I. Probe Labeling with this compound
This protocol describes the labeling of an amine-modified oligonucleotide probe with this compound.
Materials:
-
Amine-modified oligonucleotide probe
-
This compound (stored at -20°C, protected from light and moisture)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.
-
Prepare Probe Solution: Dissolve the amine-modified oligonucleotide probe in 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the probe solution.
-
Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.
-
-
Purification of the Labeled Probe: It is crucial to remove unconjugated this compound from the labeled probe. This can be achieved by:
-
Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the labeled probe. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.
-
Column Purification: Use a commercially available gel filtration column (e.g., Sephadex G-25) or a PCR purification kit according to the manufacturer's instructions.
-
II. This compound FISH Protocol
This protocol provides a general procedure for performing FISH on adherent cells. Optimization of fixation, permeabilization, and hybridization conditions may be required for different sample types.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
20x SSC buffer (3 M NaCl, 0.3 M Sodium Citrate, pH 7.0)
-
Formamide
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
This compound labeled probe
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Dehydrate the cells through an ethanol series (70%, 90%, 100%) for 3 minutes each and air dry.
-
-
Denaturation and Hybridization:
-
Prepare the hybridization mix containing the this compound labeled probe (final concentration typically 1-10 ng/µL).
-
Denature the probe by heating at 75-80°C for 5-10 minutes, then immediately place on ice.
-
Apply the hybridization mix to the coverslip.
-
Denature the cellular DNA by placing the coverslip on a heat block at 75-80°C for 5 minutes.
-
Incubate the coverslip in a humidified chamber at 37°C overnight for hybridization.
-
-
Washing:
-
Wash the coverslips in 2x SSC with 50% formamide at 42°C for 15 minutes.
-
Wash in 1x SSC at 42°C for 10 minutes.
-
Wash in 2x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI solution (e.g., 300 nM in 2x SSC) for 5 minutes at room temperature in the dark.
-
Wash briefly in 2x SSC.
-
Mount the coverslip onto a microscope slide using antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for FAM (Excitation: ~495 nm, Emission: ~520 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).
-
Mandatory Visualizations
References
- 1. idtdna.com [idtdna.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. Frontiers | Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications [frontiersin.org]
- 5. FAM; 5' Modification-10464 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 5-FAM SE Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of 5-Carboxyfluorescein, succinimidyl ester (5-FAM SE) stock solutions. This compound is a widely used amine-reactive fluorescent dye for labeling peptides, proteins, and nucleotides.[1][2][3][4] The succinimidyl ester (SE) group reacts with primary and secondary amines to form stable amide bonds, making it a popular choice for bioconjugation.[1][5]
Core Concepts and Data
This compound is favored over fluorescein isothiocyanate (FITC) for certain applications due to the greater stability of the resulting carboxamide conjugates compared to the thiourea linkage formed by FITC.[4][6] This increased stability allows for less stringent reaction conditions and can lead to higher conjugation yields.[4][7]
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its reactivity. The compound is a yellow to orange solid and should be stored at -20°C, protected from light and moisture.[1][2][5][8] Stock solutions, typically prepared in anhydrous dimethyl sulfoxide (DMSO), should also be stored at -20°C or -80°C and protected from light.[1][9][10] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1][9]
| Property | Value | Source |
| Molecular Weight | 473.39 g/mol | [1][2] |
| Appearance | Yellow to orange solid | [1][9] |
| Excitation Maximum (Ex) | ~492-495 nm | [2][3][5] |
| Emission Maximum (Em) | ~515-520 nm | [1][2][9] |
| Recommended Solvents | Anhydrous DMSO, DMF | [2][4][5] |
| Storage (Solid) | -20°C, protect from light, desiccate | [2][5][8] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months (protect from light) | [1][9] |
Preparation of Stock Solutions
The following table provides the required mass of this compound to prepare stock solutions of common concentrations in anhydrous DMSO. It is critical to use anhydrous DMSO as the hygroscopic nature of DMSO can significantly impact the solubility and stability of the product.[1][9]
| Desired Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO | Mass of this compound for 10 mL of DMSO |
| 1 mM | 0.473 mg | 2.367 mg | 4.734 mg |
| 5 mM | 2.367 mg | 11.835 mg | 23.670 mg |
| 10 mM | 4.734 mg | 23.670 mg | 47.340 mg |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of this compound. For a 1 mL stock solution of 10 mM, this would be 4.73 mg. For ease of handling, it is often more practical to use the entire contents of a pre-weighed vial (e.g., 1 mg or 5 mg) and add the corresponding volume of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 211.2 µL of anhydrous DMSO.[1]
-
Mixing: Mix thoroughly by pipetting or vortexing until the solid is completely dissolved. Gentle ultrasonic treatment can be used if necessary to aid dissolution.[1][9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][9] Always protect the solution from light.[1][9]
Workflow for Stock Solution Preparation and Use in Bioconjugation
The following diagram illustrates the general workflow from preparing the this compound stock solution to its application in labeling a protein.
Caption: Workflow for this compound stock preparation and protein labeling.
Signaling Pathway Considerations
While this compound itself is not directly involved in signaling pathways, its utility lies in the fluorescent labeling of biomolecules that are. For instance, a protein involved in a specific signaling cascade can be labeled with this compound to track its localization, interaction, or degradation within a cellular context using techniques like fluorescence microscopy or flow cytometry. The choice of labeling a particular protein with this compound would be dictated by the specific research question related to its signaling pathway.
The following diagram provides a generic representation of how a this compound labeled protein might be used to study a signaling pathway.
Caption: Use of this compound labeled protein in pathway analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abpbio.com [abpbio.com]
- 3. chempep.com [chempep.com]
- 4. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]
- 5. empbiotech.com [empbiotech.com]
- 6. thomassci.com [thomassci.com]
- 7. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 8. eurogentec.com [eurogentec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotium.com [biotium.com]
Application Notes and Protocols for Labeling Amino-Modified DNA with 5-FAM SE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of oligonucleotides is a cornerstone technique in molecular biology, enabling a wide array of applications from diagnostics to fundamental research. 5-Carboxyfluorescein, succinimidyl ester (5-FAM SE) is a widely used amine-reactive fluorescent dye that provides a bright, green signal, making it an excellent choice for labeling amino-modified DNA.[1][2][3] This document provides detailed protocols for the conjugation of this compound to amino-modified DNA, subsequent purification of the labeled oligonucleotide, and methods for characterization and quantification.
This compound reacts with primary aliphatic amines, such as those introduced at the 5', 3', or internal positions of an oligonucleotide, to form a stable carboxamide bond.[3][4] This covalent linkage is more resistant to hydrolysis than the isothiocyanate linkage formed by FITC, offering superior stability for the final conjugate.[3] The resulting 5-FAM-labeled DNA can be utilized in various applications, including:
-
Real-Time PCR probes (e.g., TaqMan probes)[5]
-
DNA sequencing primers[5]
-
Fluorescence in situ hybridization (FISH) probes
-
Microarray analysis[6]
-
Binding and interaction studies
Quantitative Data
The photophysical properties of 5-FAM are critical for experimental design and data analysis. The following table summarizes the key quantitative data for 5-FAM.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₅H₁₅NO₉ | [3] |
| Molecular Weight | 473.4 g/mol | [3][7] |
| Excitation Maximum (λex) | ~495 nm | [7][8][9] |
| Emission Maximum (λem) | ~519 nm | [7][8][9] |
| Molar Extinction Coeff. | ~80,000 M⁻¹cm⁻¹ at 490 nm | [10] |
| Fluorescence Quantum Yield | 0.93 | [10] |
| Correction Factor (CF₂₆₀) | 0.20 | [10] |
Experimental Protocols
Labeling Amino-Modified DNA with this compound
This protocol describes the covalent attachment of this compound to an amino-modified oligonucleotide.
Materials:
-
Amino-modified DNA (desalted or purified)
-
This compound (stored at -20°C, protected from light and moisture)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate/Carbonate conjugation buffer, pH 9.0
-
Nuclease-free water
Protocol:
-
Prepare the Amino-Modified DNA:
-
Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL. A typical starting point is to dissolve the product from a 0.2 µmole synthesis in 0.7 mL of water.[11]
-
-
Prepare the Conjugation Buffer:
-
Add 0.1 mL of 1 M conjugation buffer (pH 9.0) to the 0.7 mL DNA solution.[11] The final pH should be between 8.5 and 9.0 to ensure the primary amine is deprotonated and reactive.[4]
-
Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the DNA for reaction with the this compound.[4]
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[11] This is a stock solution that will be added in excess to the DNA.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the DNA solution. For the example above, add 0.2 mL of the 10 mg/mL this compound solution.[11]
-
Vortex the mixture gently and briefly.
-
Incubate the reaction at room temperature for at least 2 hours, or overnight for convenience.[11] Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.
-
-
Stopping the Reaction:
-
The reaction can be stopped by proceeding directly to the purification step, which will remove the unreacted dye.
-
Purification of 5-FAM Labeled DNA
Purification is crucial to remove unreacted this compound and any hydrolysis byproducts, which can interfere with downstream applications and quantification. Two common methods are presented below.
This method is ideal for desalting and removing the bulk of unconjugated dye. It separates molecules based on size, with the larger labeled DNA eluting before the smaller, unreacted dye molecules.[12][13] Sephadex G-25 is commonly used for this purpose.[5]
Materials:
-
Sephadex G-25 resin or a pre-packed desalting column (e.g., Glen Gel-Pak™)
-
Elution buffer (e.g., 0.1 M Triethylammonium acetate or nuclease-free water)
-
Collection tubes
Protocol:
-
Prepare the Column:
-
If using loose resin, swell the Sephadex G-25 in the elution buffer and pack the column according to the manufacturer's instructions.
-
Equilibrate the column by washing with at least 3-5 column volumes of the elution buffer.
-
-
Load the Sample:
-
Carefully load the entire reaction mixture from the labeling step onto the top of the column bed.
-
-
Elute the Labeled DNA:
-
Allow the sample to enter the column bed completely.
-
Begin adding elution buffer to the top of the column.
-
The 5-FAM labeled DNA is larger and will elute first. The bright yellow/orange color of the FAM dye will separate into two bands. The first, faster-moving band is the desired labeled oligonucleotide. The second, slower-moving band is the smaller, unreacted dye.
-
Collect fractions (e.g., 0.5 mL each) and monitor the elution of the first colored band.
-
-
Pool and Concentrate:
-
Pool the fractions containing the first colored band.
-
The purified DNA can be concentrated by ethanol precipitation or centrifugal evaporation.
-
IP-RP-HPLC provides higher resolution and is capable of separating the full-length labeled product from unlabeled DNA and shorter, failed sequences.[1][14][15]
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 50 x 4.6 mm, 2.5 µm particle size)[1]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Collection tubes
Protocol:
-
System Setup:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
-
Sample Injection:
-
Inject the reaction mixture onto the column.
-
-
Chromatographic Separation:
-
Elute the sample using a linear gradient of increasing acetonitrile (Mobile Phase B). A shallow gradient is often effective for oligonucleotide separation.
-
Example Gradient: 5% to 30% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm (for DNA) and ~495 nm (for 5-FAM). The labeled DNA will absorb at both wavelengths.
-
-
Fraction Collection:
-
Collect the peak corresponding to the desired 5-FAM labeled oligonucleotide. This is typically the major peak that absorbs at both 260 nm and 495 nm.
-
-
Post-Purification Processing:
-
The collected fractions containing TEAA and acetonitrile can be dried using a centrifugal evaporator. The resulting pellet can be resuspended in nuclease-free water.
-
Quantification and Characterization
After purification, it is essential to determine the concentration of the labeled DNA and the degree of labeling (DOL). The DOL is the average number of dye molecules per oligonucleotide.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a micro-volume spectrophotometer
Protocol:
-
Measure Absorbance:
-
Calculate the Degree of Labeling (DOL):
-
The concentration of the DNA and the dye are calculated using the Beer-Lambert law (A = εcl). A correction is needed because the dye also absorbs light at 260 nm.[16][17]
-
Step 1: Calculate the concentration of the 5-FAM dye. Concentration_Dye (M) = A_max_ / ε_Dye_ (where ε_Dye_ is the molar extinction coefficient of 5-FAM at its λ_max_, ~80,000 M⁻¹cm⁻¹)
-
Step 2: Calculate the concentration of the oligonucleotide. Corrected_A₂₆₀ = A₂₆₀ - (A_max_ * CF₂₆₀) (where CF₂₆₀ is the correction factor for 5-FAM's absorbance at 260 nm, which is 0.20)[10]
Concentration_DNA (M) = Corrected_A₂₆₀ / ε_DNA_ (where ε_DNA_ is the molar extinction coefficient of the specific oligonucleotide at 260 nm. This can be estimated based on the base composition).
-
Step 3: Calculate the Degree of Labeling (DOL). DOL = Concentration_Dye / Concentration_DNA
-
An optimal DOL for most applications is between 0.5 and 1.0 for single-labeled probes.[18]
-
Visualizations
Reaction Mechanism
Experimental Workflow
References
- 1. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. biotium.com [biotium.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. empbiotech.com [empbiotech.com]
- 10. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]
- 11. glenresearch.com [glenresearch.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. itwreagents.com [itwreagents.com]
- 14. waters.com [waters.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. spectra.arizona.edu [spectra.arizona.edu]
- 18. support.nanotempertech.com [support.nanotempertech.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with 5-FAM SE
Welcome to the technical support center for 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE) labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can lead to low labeling efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can arise during the labeling of proteins, peptides, and other biomolecules with this compound.
Q1: My labeling efficiency is very low. What are the most common causes?
A: Low labeling efficiency with this compound can stem from several critical factors. The most common culprits are related to the reaction buffer, the quality of the dye, and the reaction conditions.
-
Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris or glycine) or ammonium ions in your protein solution will compete with your target molecule for the this compound, significantly reducing labeling efficiency.[1]
-
Incorrect pH: The reaction between the succinimidyl ester (SE) group of this compound and primary amines on the target molecule is highly pH-dependent. The optimal pH range for this reaction is typically 8.0 to 9.5.[2][3] If the pH is too low (below 8.0), the reaction will be very slow.[1]
-
Hydrolysis of this compound: The succinimidyl ester is susceptible to hydrolysis, especially in aqueous solutions.[2] If the this compound stock solution is not prepared in anhydrous DMSO or if it has been stored improperly, it may have hydrolyzed, rendering it inactive.
-
Low Protein Concentration: For optimal labeling, it is recommended that the protein concentration be at least 2 mg/mL. Lower concentrations can lead to a significant decrease in labeling efficiency.[1][4]
Q2: I'm using the correct buffer and pH, but my labeling is still inefficient. What else could be wrong?
A: If you have addressed the common issues above, consider the following:
-
Dye-to-Protein Molar Ratio: An optimal molar ratio of this compound to your protein is crucial. A common starting point is a 10-fold molar excess of the dye.[1][4] However, this may need to be optimized for your specific protein.
-
Improper Storage of this compound: this compound should be stored at -20°C, protected from light, and kept dry.[1][5][6] Exposure to moisture and light can lead to degradation of the reactive SE group. Stock solutions in anhydrous DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1][7]
-
Quality of Anhydrous DMSO: Using DMSO that is not anhydrous can introduce moisture, leading to the hydrolysis of this compound.[2] Always use a fresh, high-quality anhydrous solvent.
-
Reaction Time and Temperature: The labeling reaction is typically carried out at room temperature for about 60 minutes in the dark.[1][8] Insufficient reaction time can result in incomplete labeling.
Q3: My labeled protein has precipitated out of solution. Why did this happen?
A: Precipitation during the labeling reaction can occur for a few reasons:
-
High Degree of Labeling: Attaching too many bulky, hydrophobic dye molecules to a protein can alter its properties and lead to aggregation and precipitation.[9] Try reducing the molar ratio of this compound to your protein.[9]
-
Solvent Concentration: Adding a large volume of DMSO (containing the dye) to your aqueous protein solution can cause the protein to precipitate. It's best to use a concentrated stock of this compound to minimize the amount of organic solvent added.[10]
Q4: The fluorescence of my labeled protein is very low, even though the labeling efficiency seems adequate. What could be the issue?
A: Low fluorescence intensity despite successful labeling can be due to:
-
Fluorescence Quenching: If too many dye molecules are attached to the protein in close proximity, they can quench each other's fluorescence, leading to a lower-than-expected signal. This is known as dye-dye quenching.[9] Determining the degree of labeling (DOL) can help assess if this is the cause.
-
Environmental Effects: The fluorescence of fluorescein is pH-sensitive.[11] Ensure your final buffer is at a pH where the dye fluoresces brightly (typically pH > 7).
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful this compound labeling reactions.
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2 - 10 mg/mL | Lower concentrations can significantly reduce labeling efficiency.[1] |
| Reaction pH | 8.0 - 9.5 | A pH of 8.5 ± 0.5 is often recommended.[1][2][3] |
| Dye:Protein Molar Ratio | ~10:1 | This is a starting point and may require optimization.[1][4] |
| Reaction Time | 60 minutes | Incubation should be done at room temperature in the dark.[1][8] |
| This compound Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh or store appropriately to avoid hydrolysis.[1][8] |
| Excitation Wavelength (λex) | ~492 nm | [2][5] |
| Emission Wavelength (λem) | ~514 nm | [2][5] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 10 mM stock solution.[1][8]
-
Vortex the solution until the this compound is completely dissolved.
-
For immediate use, proceed to the labeling reaction. For storage, aliquot the stock solution into small, tightly sealed tubes and store at -20°C for up to one month or -80°C for up to six months, protected from light.[1][7]
2. Protein Labeling with this compound
-
Prepare your protein in an amine-free buffer (e.g., phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer).
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if necessary.[1]
-
Ensure the protein concentration is at least 2 mg/mL.[1]
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Slowly add the calculated volume of this compound stock solution to the protein solution while gently mixing.[1] Avoid vigorous vortexing, which can denature the protein.
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark.[1][8]
3. Purification of the Labeled Protein
-
After the incubation period, it is essential to remove any unreacted this compound.
-
A common method for purification is size-exclusion chromatography, for example, using a Sephadex G-25 column.[1]
-
Load the reaction mixture onto the pre-equilibrated column.
-
Elute the labeled protein using an appropriate buffer, such as PBS (pH 7.2-7.4).[1]
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. biocompare.com [biocompare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. empbiotech.com [empbiotech.com]
- 6. abpbio.com [abpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5(6)-FAM SE | TargetMol [targetmol.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the p Ka of Carboxyfluorescein with Arginine-Rich Cell-Penetrating Peptides for Intracellular pH Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
how to reduce background fluorescence with 5-FAM SE
Welcome to the technical support center for 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE) labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescent labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
High background fluorescence in this compound labeling experiments can stem from several factors:
-
Hydrolysis of this compound: The succinimidyl ester (SE) group is susceptible to hydrolysis in aqueous solutions, especially at non-optimal pH.[1] The hydrolyzed, unreactive dye can bind non-specifically to proteins or surfaces, leading to elevated background.
-
Non-Specific Binding: Unreacted or hydrolyzed this compound can adsorb to cellular components, proteins, or plasticware, contributing to background signal.[2][3] This is particularly problematic if the purification step is not sufficient.
-
Excess Dye Concentration: Using a significantly high molar ratio of dye to protein can lead to an excess of unreacted dye that is difficult to remove completely, resulting in high background.[3]
-
Autofluorescence: Biological samples themselves can exhibit natural fluorescence (autofluorescence), which can interfere with the signal from 5-FAM.[3][4]
-
Contaminated Buffers or Reagents: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with the this compound, reducing labeling efficiency and potentially contributing to background.[5]
Q2: What is the optimal Degree of Labeling (DOL) for this compound, and what happens if it's too high or too low?
The Degree of Labeling (DOL) is the molar ratio of dye to protein. For most antibodies, an optimal DOL is between 2 and 10.[6]
-
Low DOL (e.g., < 2): Results in a weak fluorescent signal, making detection difficult.[6]
-
High DOL (e.g., > 10): Can lead to several issues:
-
Fluorescence Quenching: Fluorophores in close proximity can quench each other's signal, leading to a decrease in fluorescence intensity despite a high number of attached dyes.[6]
-
Protein Precipitation: Excessive labeling can alter the protein's solubility, leading to aggregation and precipitation.[3]
-
Altered Biological Activity: Modification of too many primary amines, especially within or near the antigen-binding site of an antibody, can impair its function.
-
Q3: How can I remove unreacted this compound after the labeling reaction?
Complete removal of unreacted dye is crucial for minimizing background. The most common and effective method is size-exclusion chromatography (SEC).[1][5]
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. The larger labeled protein will elute first, while the smaller, unreacted dye molecules are retained longer in the column matrix and elute later.[7] Sephadex G-25 is a commonly used resin for this purpose.[1][8]
-
Dialysis: While possible, dialysis may be less efficient and more time-consuming for removing all traces of the small dye molecule.[9]
Troubleshooting Guides
High background fluorescence is a common challenge. This guide provides a structured approach to identifying and resolving the issue.
Problem: High Background Fluorescence
| Observation | Potential Cause(s) | Recommended Solution(s) |
| High background across the entire sample, including areas with no target. | 1. Incomplete removal of unreacted dye.2. Hydrolysis of this compound.3. Non-specific binding of the dye to surfaces. | 1. Optimize Purification: Ensure the size-exclusion chromatography column is properly packed and equilibrated. Collect fractions carefully to separate the labeled protein from the free dye.2. Fresh Dye Solution: Always prepare the this compound solution in anhydrous DMSO immediately before use to minimize hydrolysis.[10]3. Blocking: Incubate with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding to surfaces.[11]4. Washing: Increase the number and duration of wash steps after labeling. Consider adding a non-ionic detergent like Tween-20 to the wash buffer.[12] |
| Speckled or punctate background. | 1. Aggregation of the labeled protein.2. Precipitation of the dye. | 1. Optimize DOL: A high degree of labeling can cause protein aggregation.[3] Reduce the molar ratio of dye to protein in the labeling reaction.2. Filter the Conjugate: After labeling and purification, filter the conjugate through a 0.22 µm filter to remove any aggregates. |
| Signal is bright, but the background is also proportionally high. | 1. Dye concentration is too high.2. Autofluorescence of the sample. | 1. Titrate the Dye: Perform a titration to find the optimal concentration of this compound that provides a good signal-to-noise ratio.[13] 2. Use Spectral Unmixing: If your imaging system allows, use spectral unmixing to separate the 5-FAM signal from the autofluorescence spectrum.3. Choose a Different Fluorophore: If autofluorescence is severe in the green spectrum, consider using a dye with a longer wavelength (red or far-red). |
Experimental Protocols
Protocol 1: this compound Labeling of Proteins
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-8.5) at a concentration of 2-10 mg/mL.[5]
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)[1]
-
Amine-free buffer for purification (e.g., PBS)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will interfere with the reaction.[5]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[5] The labeling efficiency is significantly reduced at lower pH.
-
The recommended protein concentration is 2-10 mg/mL.[5]
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[5] Vortex to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.[5] This may need to be optimized.
-
Slowly add the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.[5]
-
-
Purification:
-
Purify the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[5]
-
Load the reaction mixture onto the column.
-
Elute with PBS and collect the fractions. The first colored fraction to elute will be the labeled protein.
-
Protocol 2: Reducing Non-Specific Binding with Blocking Agents
Incorporating blocking agents and detergents can significantly improve the signal-to-noise ratio.
Quantitative Impact of Additives on Background Reduction:
| Additive | Typical Concentration | Mechanism of Action | Expected Impact on Background |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Blocks non-specific protein binding sites on surfaces.[11] | High |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions and non-specific adsorption of proteins.[14] | Moderate to High |
Visualizations
Caption: Workflow for this compound Protein Labeling.
Caption: Primary Causes of High Background Fluorescence.
Caption: Logical Flow for Troubleshooting High Background.
References
- 1. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Principle and Analysis Method of Fluorescence Immunoassay (FIA) | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. 标记化学支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. bosterbio.com [bosterbio.com]
Optimizing 5-FAM SE Conjugation Reactions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE) conjugation reactions. Find answers to frequently asked questions, detailed troubleshooting steps, and a complete experimental protocol to ensure successful labeling of your biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound conjugation reaction?
The optimal pH for reacting this compound with primary amines on proteins or other biomolecules is between 8.3 and 8.5.[1][2] While the reaction can proceed in a pH range of 7.2 to 8.5, the highest efficiency is typically achieved within the narrower 8.3-8.5 range.[1][3]
Q2: Why is maintaining the correct pH so critical for this reaction?
The reaction pH governs a crucial balance between two competing processes:
-
Amine Reactivity : The reaction requires a deprotonated primary amine (-NH₂) to act as a nucleophile and attack the NHS ester. At pH levels below the pKa of the amine (around 10.5 for lysine), the amine group is mostly protonated (-NH₃⁺), making it non-reactive.[4] Increasing the pH deprotonates the amine, making it available for conjugation.[4]
-
NHS Ester Stability : The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes inactivated. The rate of this hydrolysis increases significantly at higher pH values.[3][4][5]
Therefore, a pH of 8.3-8.5 serves as the optimal compromise, ensuring a sufficient concentration of reactive amines while minimizing the rate of dye hydrolysis.[1]
Q3: Which buffers should I use for the conjugation reaction?
It is essential to use a buffer that does not contain primary amines. Recommended buffers include:
-
0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1]
-
0.1 M Phosphate Buffer (pH 7.2-8.0, adjust as needed)[1]
-
0.1 M Sodium Tetraborate (pH 8.5)[6]
-
HEPES or Borate buffers (pH 7.2-8.5)[3]
Q4: Which buffers must be avoided?
Absolutely avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][3][7] These compounds will compete with your target molecule for reaction with the this compound, significantly reducing your labeling efficiency.[1] Similarly, ensure that solutions are free from ammonium ions.[8]
Q5: My this compound reagent is not dissolving in the aqueous buffer. What should I do?
This compound and other NHS esters often have poor solubility in aqueous solutions. The standard procedure is to first dissolve the dye in a small amount of a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[1][2] This stock solution is then added to your biomolecule in the appropriate aqueous reaction buffer. When using DMF, ensure it is high quality and free from dimethylamine, which can react with the NHS ester.[1]
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction pH | Verify the pH of your protein solution is between 8.3 and 8.5 before adding the dye.[2] If the pH is too low (e.g., below 8.0), the amine groups on your protein will be protonated and non-reactive.[1] |
| Presence of Competing Amines | Ensure your protein solution is not in a buffer containing Tris, glycine, or ammonium ions.[2][7] If it is, perform a buffer exchange using dialysis or a desalting column into a recommended buffer like PBS or sodium bicarbonate before starting the conjugation.[7][9] |
| Hydrolyzed/Inactive Dye | NHS esters are moisture-sensitive. Ensure your this compound reagent has been stored properly in a desiccated environment. Prepare the dye stock solution in anhydrous DMSO immediately before use.[1][2] Do not use aqueous solutions of the NHS ester that have been stored.[1] |
| Low Protein Concentration | The labeling reaction is less efficient at low protein concentrations. For best results, the recommended protein concentration is between 2-10 mg/mL.[2][8] |
Problem 2: Precipitate Forms After Adding Dye Stock Solution
| Potential Cause | Troubleshooting Step |
| Excessive Organic Solvent | The volume of the dye stock solution (in DMSO/DMF) added to the reaction should not exceed 10% of the total reaction volume. A high concentration of organic solvent can cause protein denaturation and precipitation. |
| Poor Dye Solubility | The dye may be precipitating out of the aqueous solution. Add the dye stock solution slowly to the protein solution while gently stirring or vortexing to ensure it mixes well and reacts before it has a chance to precipitate.[2] |
Data Summary: pH vs. NHS Ester Stability
The stability of the this compound dye is highly dependent on the pH of the aqueous solution due to hydrolysis. The table below summarizes the half-life of a typical NHS ester at various pH values.
| pH | Temperature | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 | 0-4°C | 4 - 5 hours | Low rate of hydrolysis, but amine reactivity is also low.[3][5] |
| 8.0 | Room Temp | ~1 hour | Moderate hydrolysis, improved amine reactivity.[5] |
| 8.6 | 4°C | ~10 minutes | Very high rate of hydrolysis, significantly reduces active dye concentration over time.[3][5] |
This data highlights the critical need to work efficiently once the dye is added to the reaction buffer, as the competing hydrolysis reaction is always present.
Visualization of Reaction and Workflow
The following diagrams illustrate the chemical principles and the experimental process for this compound conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing 5-FAM SE Photobleaching in Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 5-FAM SE photobleaching in fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 5-Carboxyfluorescein, Succinimidyl Ester (this compound), upon exposure to excitation light.[1][2] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a diminished signal during imaging experiments.[3] This is particularly problematic for quantitative studies, time-lapse imaging, and the visualization of low-abundance targets where a strong and stable fluorescent signal is crucial.[4][5] The mechanism often involves the fluorophore entering a long-lived excited triplet state, where it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the fluorophore and surrounding molecules.[6][7][8]
Q2: What are the primary strategies to minimize this compound photobleaching?
A2: There are four main strategies to combat photobleaching of this compound:
-
Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light. This is the most direct way to decrease the rate of photobleaching.[9][10] This can be achieved by using the lowest possible laser power or lamp intensity, the shortest exposure times, and acquiring only the necessary number of images.[11][12]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium for fixed cells or imaging medium for live cells.[13][14] These reagents work by scavenging reactive oxygen species (ROS) that cause photobleaching.[4]
-
Choose the Right Imaging System: Advanced microscopy techniques like light-sheet or structured illumination microscopy can reduce photobleaching by illuminating only a thin section of the sample at a time.[9]
-
Select More Photostable Dyes: When possible, consider using alternative fluorophores that are inherently more resistant to photobleaching than fluorescein derivatives like this compound. However, if this compound is required for specific experimental reasons, the other strategies become critical.
Q3: How do antifade reagents work?
A3: Most antifade reagents are antioxidants or reactive oxygen species (ROS) scavengers.[6][7] During fluorescence excitation, fluorophores can enter a reactive triplet state and interact with molecular oxygen to produce damaging ROS, such as singlet oxygen.[4] Antifade agents neutralize these ROS before they can destroy the this compound molecule, thereby extending its fluorescent lifetime.[15] Common components of antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and Trolox (a water-soluble vitamin E analog).[6][15][16]
Q4: Can I use antifade reagents for both fixed and live-cell imaging of this compound labeled samples?
A4: Yes, but it is crucial to use the correct type of antifade reagent for your application.
-
For fixed cells, mounting media containing antifade agents like ProLong™ Gold or VECTASHIELD® are highly effective. These often contain components that are not compatible with living cells.[4][17]
-
For live-cell imaging, it is essential to use reagents specifically designed to be non-toxic and cell-permeable, such as ProLong™ Live Antifade Reagent or VectaCell™ Trolox.[4][9][15] These reagents are formulated to maintain cell viability while reducing photobleaching.[5][18]
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound photobleaching during your imaging experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid signal loss during initial focusing or image acquisition. | - Excitation light intensity is too high.- Prolonged exposure during focusing. | - Reduce laser power or lamp intensity to the minimum required for visualization.- Use a neutral density filter to attenuate the excitation light.[10]- Focus on a region of the sample adjacent to your area of interest, then move to the desired area for image capture.[17]- Minimize exposure time during image acquisition. |
| Fluorescence signal is initially bright but fades quickly during a time-lapse experiment. | - Photobleaching is occurring over the course of the experiment.- The chosen antifade reagent is not effective enough for the duration of the experiment. | - Incorporate a high-quality antifade reagent into your imaging or mounting medium (see protocols below).- For live-cell imaging, ensure the antifade reagent is present throughout the time-lapse.- Reduce the frequency of image acquisition to the minimum necessary to capture the biological process. |
| Low signal-to-noise ratio, making it difficult to distinguish the this compound signal from background. | - Photobleaching has reduced the signal to a level close to the background.- Autofluorescence of the sample or medium. | - Use an effective antifade reagent to preserve the this compound signal.- Use imaging media with reduced autofluorescence.- Employ image processing techniques to subtract background, but be mindful that this does not recover lost signal from photobleaching. |
| Inconsistent fluorescence intensity between different fields of view or different experiments. | - Variable levels of photobleaching due to inconsistent illumination or exposure times. | - Standardize all imaging parameters across all samples and experiments. This includes laser power, exposure time, and the number of z-slices and time points.- Ensure that the antifade reagent is used at the same concentration and incubation time for all samples. |
Quantitative Data on Antifade Reagent Performance with Fluorescein
The following table summarizes the relative effectiveness of various antifade reagents in reducing the photobleaching of fluorescein, the core structure of this compound. The data is compiled from multiple studies and presented as a relative measure of photostability.
| Antifade Reagent | Relative Photostability Improvement (Compared to no antifade) | Recommended Application | Key Characteristics |
| p-Phenylenediamine (PPD) | High | Fixed Cells | Very effective but can be toxic and may discolor over time.[19][20] |
| n-Propyl Gallate (NPG) | Moderate to High | Fixed & Live Cells | Effective and less toxic than PPD, but can be difficult to dissolve.[7][16] |
| Trolox | Moderate | Live Cells | Cell-permeable and has low cytotoxicity. Often used in combination with an oxygen scavenging system.[9][15] |
| ProLong™ Gold/Diamond | High | Fixed Cells | Commercially available, high-performance antifade mounting media.[17] |
| ProLong™ Live | Moderate | Live Cells | A commercial reagent designed for live-cell imaging with minimal toxicity.[4][5][18] |
Note: The exact improvement in photostability can vary depending on the specific experimental conditions, including the intensity of the excitation light and the local environment of the fluorophore.
Experimental Protocols
Protocol 1: Using ProLong™ Gold Antifade Mountant for Fixed this compound Labeled Cells
This protocol is for mounting fixed cells or tissue sections labeled with this compound to minimize photobleaching during imaging and for long-term storage.
Materials:
-
Fixed cells or tissue sections on microscope slides labeled with this compound.
-
ProLong™ Gold Antifade Mountant (e.g., from Thermo Fisher Scientific).[17]
-
Coverslips.
-
Phosphate-buffered saline (PBS).
-
Optional: Nail polish or sealant.
Procedure:
-
Sample Preparation: Complete all staining and washing steps for your this compound labeled sample. The final wash should be with PBS.
-
Remove Excess Buffer: Carefully aspirate or blot away excess PBS from around the sample on the slide. Be careful not to let the sample dry out completely.
-
Apply Antifade Mountant: Dispense one drop of ProLong™ Gold Antifade Mountant directly onto the sample.
-
Mount Coverslip: Gently lower a coverslip onto the drop of mountant, avoiding the introduction of air bubbles. To do this, touch one edge of the coverslip to the slide and slowly lower the rest.
-
Curing: Place the slide on a flat, level surface in the dark and allow it to cure at room temperature for 24 hours.[17] Curing is essential for the antifade properties to become fully effective and for the mountant to harden.
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant after the mountant has cured.
-
Imaging: Image the slide using a fluorescence microscope. The sample is now protected from rapid photobleaching.
Protocol 2: Live-Cell Imaging with Trolox to Reduce this compound Photobleaching
This protocol describes the use of Trolox, a cell-permeable antioxidant, to protect this compound labeled live cells from photobleaching during time-lapse imaging.
Materials:
-
Live cells labeled with this compound in a suitable imaging dish or chamber.
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) stock solution (e.g., 100 mM in ethanol).[15]
-
Optional: Oxygen scavenging system (e.g., glucose oxidase and catalase).
Procedure:
-
Prepare Trolox Imaging Medium: Dilute the Trolox stock solution into your pre-warmed live-cell imaging medium to a final concentration of 0.1-1 mM.[15] The optimal concentration may need to be determined empirically for your specific cell type and experimental conditions.
-
Medium Exchange: Carefully remove the existing medium from your this compound labeled live cells and replace it with the Trolox-containing imaging medium.
-
Incubation: Incubate the cells for at least 15-30 minutes at 37°C in a cell culture incubator before starting your imaging session. This allows the Trolox to permeate the cells.
-
Live-Cell Imaging: Transfer the imaging dish to the microscope stage, ensuring that the environmental chamber is maintaining the correct temperature, humidity, and CO2 levels.
-
Image Acquisition: Proceed with your time-lapse imaging. The presence of Trolox in the medium will help to reduce the rate of this compound photobleaching.
-
Monitoring Cell Health: Throughout the experiment, it is important to monitor the cells for any signs of toxicity or altered morphology.
Visualizations
Signaling Pathway of Photobleaching and its Prevention
References
- 1. stainsfile.com [stainsfile.com]
- 2. Photobleaching [evidentscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. color | Graphviz [graphviz.org]
- 11. Mine of Information - Drawing Diagrams with Dot [moi.vonos.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ulab360.com [ulab360.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 5-FAM SE Solubility and Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE). Here you will find information to address common issues related to solubility and precipitation during your experiments.
Troubleshooting Guide
My this compound is not dissolving properly. What should I do?
Proper dissolution of this compound is critical for successful labeling. Here are the key factors to consider:
-
Solvent Choice: The recommended solvents for this compound are anhydrous (water-free) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3] Methanol can also be used.[1] It is crucial to use a high-purity, anhydrous grade solvent to prevent hydrolysis of the succinimidyl ester (SE) group, which would render it unreactive to amines.[4][5]
-
Solvent Quality: Always use fresh, high-quality anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of the product.[6][7] It is best to use a newly opened bottle or an appropriately stored aliquot of anhydrous DMSO.
-
Concentration: Do not attempt to make stock solutions that are too concentrated. A common recommendation for a stock solution is 10 mM.[1][8]
-
Assistance in Dissolving: Sonication and gentle heating can aid in the dissolution of this compound in DMSO.[1] Vortexing is also a common practice to ensure the solution is well-mixed.[8]
Why did my this compound solution precipitate upon addition to my aqueous reaction buffer?
Precipitation of this compound when added to an aqueous buffer is a common issue and can be caused by several factors:
-
Low Aqueous Solubility: this compound is sparingly soluble in aqueous buffers.[9] Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause the dye to precipitate out.
-
High Concentration of Stock Solution: If your DMSO stock solution is highly concentrated, the sudden change in solvent environment upon addition to the aqueous buffer can lead to precipitation.
-
Solution Mixing: It is important to mix the solution gently but thoroughly immediately after adding the this compound stock to the reaction buffer to ensure rapid and even dispersion of the dye.[8]
To avoid precipitation, consider the following:
-
Minimize the Volume of DMSO: Add the smallest possible volume of the this compound stock solution to your reaction. This is a key reason for preparing a concentrated stock solution.[10]
-
Stepwise Dilution: For particularly sensitive applications, you can try a stepwise dilution of the DMSO stock with the reaction buffer.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your reaction mixture, as high concentrations can affect the stability and function of your protein.
My labeled protein precipitated out of solution. What is the cause and how can I prevent this?
Precipitation of the protein after labeling is a known issue and is often due to a change in the overall physicochemical properties of the protein.[11][12]
-
Increased Hydrophobicity: The addition of the fluorescent dye, which can be hydrophobic, to the protein surface increases the overall hydrophobicity of the conjugate. This can lead to aggregation and precipitation.[12]
-
High Degree of Labeling (DOL): Attaching too many dye molecules to a single protein can significantly alter its properties and lead to precipitation.[11]
To mitigate protein precipitation post-labeling:
-
Optimize the Dye-to-Protein Molar Ratio: Experiment with different molar ratios of this compound to your protein to achieve a lower degree of labeling. A common starting point is a 10-fold molar excess of the dye.[7][8]
-
Protein Concentration: Ensure your protein concentration is within a suitable range. Very high concentrations can promote aggregation. However, if the protein concentration is too low (e.g., below 2 mg/mL), the labeling efficiency may be significantly reduced.[8]
-
Buffer Conditions: Ensure your labeling buffer is optimal for your protein's stability. This includes pH and the absence of any primary amine-containing substances like Tris or glycine, which will compete with your protein for reaction with the this compound.[4][8]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: Anhydrous DMSO and DMF are the most recommended solvents for preparing this compound stock solutions.[1][2][3] It is critical to use anhydrous solvents to prevent hydrolysis of the reactive succinimidyl ester.[4][5]
Q2: What is the recommended concentration for a this compound stock solution?
A2: A stock solution of 10 mM in anhydrous DMSO is a commonly recommended concentration.[1][8]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C, protected from light and moisture.[4][6][8] For storage at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stable for up to six months.[6]
Q4: Can I use a buffer containing Tris or glycine for my labeling reaction?
A4: No, you should avoid buffers containing primary amines, such as Tris or glycine, as they will react with the this compound and compete with the labeling of your target molecule, thereby reducing the labeling efficiency.[4][8] Phosphate-buffered saline (PBS) or bicarbonate buffer at a pH of 8.0-9.5 are commonly used.[3][13]
Q5: What is the optimal pH for the labeling reaction with this compound?
A5: The coupling reaction of this compound with primary amines is most efficient at a pH of 8.0 to 9.5.[3][13] A common recommendation is a pH of 8.5 ± 0.5.[8]
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Anhydrous DMSO | 120 mg/mL (253.49 mM)[1] | Sonication and heating are recommended for high concentrations.[1] |
| Anhydrous DMF | Soluble[2][3] | --- | |
| Methanol | Soluble[1] | --- | |
| 5(6)-Carboxyfluorescein | DMSO | 0.5 mg/mL[14][15] | --- |
| DMF | 1 mg/mL[14][15] | --- | |
| Ethanol | 5 mg/mL[14][15] | --- | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[14][15] | --- | |
| 5(6)-Carboxyfluorescein diacetate (CFDA) | DMSO | ~30 mg/mL[9] | --- |
| DMF | ~50 mg/mL[9] | --- | |
| DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[9] | Aqueous solutions are not stable for more than a day.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Anhydrous DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortexer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Prepare the required volume of anhydrous DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 473.39 g/mol ), you would add approximately 211 µL of anhydrous DMSO.
-
Add the anhydrous DMSO to the vial of this compound.[8]
-
Vortex the solution thoroughly until all the solid is dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[6][8]
Protocol 2: General Protocol for Labeling a Protein with this compound
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
10 mM this compound stock solution in anhydrous DMSO
-
Reaction tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[10] The recommended protein concentration is typically between 2-10 mg/mL for optimal labeling efficiency.[8]
-
The pH of the protein solution should be adjusted to 8.5 ± 0.5 for optimal reaction efficiency.[8] If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate.[8]
-
-
Calculate the Volume of this compound Stock Solution:
-
Determine the desired molar ratio of dye to protein. A 10-fold molar excess of this compound is a common starting point.[8]
-
Calculate the required volume of the 10 mM this compound stock solution to add to your protein solution.
-
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
After the incubation, it is crucial to remove the unreacted, free this compound from the labeled protein.
-
This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column).[8] Other methods such as dialysis or spin filtration can also be used.
-
-
Storage of the Labeled Protein:
-
Store the purified, labeled protein under conditions that are optimal for its stability, typically at 4°C or -20°C, protected from light.
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for this compound solubility and precipitation issues.
References
- 1. 5(6)-FAM SE | TargetMol [targetmol.com]
- 2. abpbio.com [abpbio.com]
- 3. thomassci.com [thomassci.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 15. caymanchem.com [caymanchem.com]
effect of buffer components on 5-FAM SE labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM SE) for fluorescent labeling. The information is tailored for researchers, scientists, and professionals in drug development who utilize this chemistry for conjugating fluorophores to proteins, peptides, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a target molecule?
This compound is an amine-reactive fluorescent dye.[1] The succinimidyl ester (SE) group reacts with nucleophilic primary or secondary aliphatic amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable, covalent carboxamide bond.[2][3][4] This reaction is highly dependent on the pH of the buffer system.
References
solving non-specific binding of 5-FAM SE conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the non-specific binding of 5-FAM SE (5-Carboxyfluorescein, Succinimidyl Ester) conjugates in their experiments.
Troubleshooting Guide: High Background and Non-Specific Binding
High background or non-specific binding of this compound conjugates can obscure true signals and lead to inaccurate results. This guide provides a systematic approach to identifying and resolving the root causes of these issues.
Problem: High background fluorescence across the sample.
This can manifest as a general, diffuse fluorescence that reduces the signal-to-noise ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Problem: Non-specific binding to cellular structures or surfaces.
This appears as distinct, unintended staining of components other than the target of interest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding of this compound conjugates?
A1: Non-specific binding of this compound conjugates can arise from several factors:
-
Hydrophobic Interactions: The fluorescein moiety of 5-FAM is hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.
-
Electrostatic Interactions: The carboxyl group of 5-FAM is negatively charged at physiological pH and can bind to positively charged molecules or surfaces.
-
Unreacted Dye: Residual, unconjugated this compound in your conjugate solution can bind non-specifically to cellular components.
-
Aggregates: Protein conjugates can form aggregates that may be "sticky" and bind non-specifically.
-
Dead Cells: Dead cells have compromised membranes that allow antibodies and other conjugates to enter and bind non-specifically to intracellular components.
-
Inadequate Blocking: Insufficient or ineffective blocking of non-specific binding sites on the sample or substrate.
Q2: How can I reduce non-specific binding by optimizing my blocking step?
A2: The blocking step is crucial for minimizing non-specific binding. Here are some optimization strategies:
-
Choice of Blocking Agent: The most common blocking agents are proteins like Bovine Serum Albumin (BSA) and casein (often in the form of non-fat dry milk). For some applications, synthetic polymers or fish gelatin may be more effective.
-
Concentration: The optimal concentration of the blocking agent typically ranges from 1-5% (w/v). It is important to test a range of concentrations to find the most effective one for your specific assay.
-
Incubation Time and Temperature: Blocking is typically performed for 1 hour at room temperature or overnight at 4°C. Increasing the incubation time can sometimes improve blocking efficiency.
-
Inclusion in Antibody Diluent: Including a low concentration of your blocking agent in the antibody/conjugate diluent can help to further reduce non-specific binding.
Q3: What role does the conjugate concentration play in non-specific binding?
A3: The concentration of the this compound conjugate is a critical factor. Using too high a concentration can lead to increased non-specific binding and high background. It is essential to titrate your conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.
Q4: Can the composition of my wash buffers affect non-specific binding?
A4: Yes, the composition of your wash buffers can significantly impact non-specific binding. Consider the following modifications:
-
Detergents: Adding a non-ionic detergent, such as Tween-20 (typically at 0.05-0.1%), can help to disrupt weak, non-specific hydrophobic interactions.
-
Salt Concentration: Increasing the ionic strength of the wash buffer by adding NaCl (e.g., up to 500 mM) can help to reduce non-specific electrostatic interactions.
Q5: How do I deal with autofluorescence in my samples?
A5: Autofluorescence, the natural fluorescence of some biological materials, can be mistaken for high background.
-
Unstained Controls: Always include an unstained control (sample without the this compound conjugate) to assess the level of autofluorescence.
-
Spectral Separation: If possible, choose a fluorophore with an emission spectrum that is distinct from the autofluorescence spectrum of your sample.
-
Quenching Reagents: Commercial autofluorescence quenching reagents can be used to reduce background from this source.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Batch-to-batch variability, potential for cross-reactivity with anti-bovine antibodies. |
| Casein (Non-fat Dry Milk) | 1-5% (w/v) | Very effective blocker, inexpensive. | Can interfere with some antibody-antigen interactions, contains biotin which can interfere with avidin/streptavidin systems. |
| Normal Serum | 5-10% (v/v) | Highly effective, especially when from the same species as the secondary antibody. | More expensive, can contain endogenous antibodies that may cross-react. |
| Fish Gelatin | 0.1-0.5% (w/v) | Less cross-reactivity with mammalian antibodies compared to BSA or casein. | Can be less effective than protein-based blockers in some applications. |
| Synthetic Polymers (e.g., PEG, PVP) | Varies | Highly consistent, protein-free (reduces cross-reactivity). | May not be as effective as protein-based blockers for all applications. |
Experimental Protocols
Protocol 1: Titration of this compound Conjugate to Determine Optimal Concentration
This protocol is designed to find the concentration of your this compound conjugate that gives the best signal-to-noise ratio.
Materials:
-
This compound conjugated protein/antibody
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Your cells or tissue sample
-
96-well plate or slides
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a series of 2-fold serial dilutions of your this compound conjugate in blocking buffer. A typical starting concentration might be 10 µg/mL, with 8 dilutions down to approximately 0.08 µg/mL.
-
Prepare your samples (cells or tissue) according to your standard protocol, including fixation and permeabilization if required.
-
Block the samples with blocking buffer for 1 hour at room temperature.
-
Remove the blocking buffer and add the different dilutions of the this compound conjugate to the samples. Include a "no conjugate" control (blocking buffer only).
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Wash the samples three times with wash buffer for 5 minutes each.
-
Mount the samples (if on slides) and image using a fluorescence microscope, or read the fluorescence intensity in a plate reader.
-
Analyze the results to determine the concentration that provides the brightest specific signal with the lowest background.
Protocol 2: Evaluating the Effectiveness of Different Blocking Buffers
This protocol helps you compare different blocking agents to find the most effective one for your experiment.
Materials:
-
A panel of blocking buffers to test (e.g., 3% BSA in PBS, 5% non-fat dry milk in PBS, 1% Fish Gelatin in PBS, and a commercial blocking buffer).
-
Your this compound conjugate at its optimal concentration (determined from Protocol 1).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Your cells or tissue sample.
-
Multi-well plate or multiple slides.
-
Fluorescence microscope or plate reader.
Procedure:
-
Prepare your samples as in Protocol 1.
-
Divide your samples into groups, with each group to be treated with a different blocking buffer. Include a "no block" control.
-
Add the respective blocking buffers to each group of samples and incubate for 1 hour at room temperature.
-
Remove the blocking buffers and add the this compound conjugate (at its optimal concentration) to all samples.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Wash all samples three times with wash buffer for 5 minutes each.
-
Image or read the fluorescence of the samples.
-
Compare the signal-to-noise ratio for each blocking condition. The best blocking buffer will yield a strong specific signal with minimal background fluorescence.
Validation & Comparative
A Head-to-Head Battle of Brightness: 5-FAM SE vs. Alexa Fluor 488
In the world of fluorescence-based biological research, the choice of fluorophore can significantly impact the quality and reliability of experimental data. For researchers in drug development and cellular analysis, two of the most common green fluorescent dyes are 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE) and Alexa Fluor 488. While both are used to label proteins, nucleic acids, and other molecules, their performance characteristics, particularly their fluorescence quantum yield, photostability, and pH sensitivity, are not identical. This guide provides an objective comparison to aid in the selection of the optimal dye for your specific application.
Quantitative Comparison of Fluorophore Properties
The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for determining the brightness of a fluorophore. While Alexa Fluor 488 boasts a consistently high and stable quantum yield, the quantum yield of 5-FAM is highly sensitive to its environment, particularly pH.
| Property | This compound | Alexa Fluor 488 |
| Quantum Yield (Φ) | 0.48 (conjugated to protein)[1] | 0.92[1][2][3] |
| Excitation Maximum (nm) | ~495[4] | ~495[3] |
| Emission Maximum (nm) | ~517[4] | ~519[3] |
| pH Sensitivity | Highly sensitive; fluorescence decreases significantly in acidic conditions[5] | Relatively insensitive between pH 4 and 10 |
Note: The quantum yield of 5-FAM is highly dependent on its local environment. The unconjugated form in basic solutions can have a quantum yield as high as 0.93[1]. However, upon conjugation to biomolecules, this value is often significantly lower.
Key Performance Differences
Alexa Fluor 488: The Brighter, More Stable Choice
Alexa Fluor 488 consistently demonstrates a superior quantum yield of 0.92, making it significantly brighter than this compound when conjugated to proteins[1][2][3]. This high quantum efficiency is largely independent of pH in the physiological range, ensuring more reliable and reproducible results in varying cellular environments. Furthermore, Alexa Fluor 488 exhibits greater photostability, meaning it resists fading under prolonged illumination, a crucial advantage for imaging applications such as confocal microscopy.
This compound: A Cost-Effective but Environmentally Sensitive Option
This compound, a derivative of the classic fluorophore fluorescein, is a more budget-friendly option. However, its fluorescence is highly susceptible to changes in pH, with a dramatic decrease in quantum yield in acidic environments[5]. This pH sensitivity can be a significant drawback in experiments where the local pH may fluctuate, such as within cellular compartments. While its quantum yield can be high in its free form under optimal pH conditions, the process of conjugation to a target molecule often leads to a reduction in its fluorescence efficiency[1].
Experimental Protocols: Measuring Fluorescence Quantum Yield
The determination of fluorescence quantum yield is a fundamental experiment in characterizing a fluorophore. The comparative method is a widely used and accessible approach.[5]
The Comparative Method for Quantum Yield Determination
This method involves comparing the fluorescence intensity of the sample of interest to a standard with a known quantum yield.
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Key considerations for this protocol include:
-
Standard Selection: The standard should have absorption and emission spectra that are similar to the sample being tested. For green-emitting dyes like this compound and Alexa Fluor 488, fluorescein in 0.1 M NaOH (Φ = 0.95) is a common standard.[1]
-
Solvent Matching: Ideally, the sample and standard should be dissolved in the same solvent to minimize differences in the refractive index (n). If different solvents are used, a correction factor for the refractive index must be applied as shown in the final calculation step.
-
Absorbance Range: To avoid inner filter effects, the absorbance of all solutions at the excitation wavelength should be kept low, typically below 0.1.
Conclusion: Selecting the Right Tool for the Job
For the majority of applications in drug development and cellular research that demand high sensitivity, photostability, and reliable quantification, Alexa Fluor 488 is the superior choice. Its bright, stable fluorescence and insensitivity to pH provide a robust platform for reproducible experiments.
This compound remains a viable option for less demanding applications where cost is a primary concern and the experimental conditions, particularly pH, can be well-controlled. However, researchers must be mindful of its environmental sensitivity and the potential for reduced quantum yield upon conjugation. Ultimately, the selection between these two fluorophores should be guided by the specific requirements of the experiment and the need for quantitative accuracy.
References
A Comprehensive Guide to Alternatives for 5-FAM SE Oligonucleotide Labeling
For researchers, scientists, and drug development professionals, the fluorescent labeling of oligonucleotides is a cornerstone of modern molecular biology. 6-Carboxyfluorescein (6-FAM) has long been a workhorse for this purpose, offering a bright green fluorescent signal. However, the evolving demands of sensitive and robust applications have spurred the development of a diverse array of alternative fluorescent dyes, each with unique advantages. This guide provides an objective comparison of popular alternatives to 5-FAM SE, supported by experimental data and detailed protocols to inform your selection process.
Key Performance Metrics: A Comparative Overview
The choice of a fluorescent label significantly impacts experimental outcomes. Key performance indicators include spectral properties (excitation and emission maxima), brightness (a function of molar extinction coefficient and quantum yield), photostability, and pH sensitivity. The following table summarizes these quantitative parameters for 5-FAM and its common alternatives.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Advantages |
| Fluorescein | 5-FAM | ~495 | ~520 | ~83,000 | ~0.92 | Cost-effective, widely available, compatible with standard filter sets.[1] |
| TET | ~521 | ~536 | ~80,000 | N/A | Spectrally distinct from FAM for multiplexing. | |
| HEX | ~535 | ~556 | ~80,000 | N/A | Spectrally distinct from FAM and TET for multiplexing. | |
| JOE | ~520 | ~548 | N/A | N/A | Alternative to VIC for multiplexing. | |
| Cyanine Dyes | Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright, relatively photostable, well-established for FRET.[2] |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 | Bright, far-red emission minimizes autofluorescence. | |
| Alexa Fluor Dyes | Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | High photostability, bright, pH insensitive.[1][3] |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | Photostable alternative to Cy3. | |
| ATTO Dyes | ATTO 488 | ~500 | ~520 | ~90,000 | ~0.80 | High photostability and brightness. |
| ATTO 550 | ~554 | ~576 | ~120,000 | ~0.90 | Bright and photostable alternative in the orange spectrum. | |
| Tide Fluor Dyes | TF2 | ~494 | ~520 | ~75,000 | ~0.91 | Cost-effective, photostable alternative to FAM.[4] |
| TF3 | ~546 | ~572 | ~150,000 | ~0.11 | Cost-effective, photostable alternative to Cy3.[4] |
Note: Molar extinction coefficient and quantum yield can vary depending on the conjugation partner and the local environment. The data presented here are for comparative purposes.
In-Depth Comparison of Dye Families
Fluorescein Derivatives (TET, HEX, JOE)
These dyes are structurally similar to FAM and offer a cost-effective solution for multiplexing applications, such as qPCR, where distinct spectral profiles are required. While they share some of FAM's limitations, such as pH sensitivity and moderate photostability, their well-established use and compatibility with common instrumentation make them a reliable choice for standard assays.
Cyanine Dyes (Cy3, Cy5)
The Cy dye family, particularly Cy3 and Cy5, are widely used in applications like FRET, microarray analysis, and fluorescence microscopy. They offer high molar extinction coefficients, resulting in bright signals. While more photostable than FAM, they can be susceptible to ozone-induced degradation and exhibit some sensitivity to their chemical environment.
Alexa Fluor Dyes
Developed to overcome the limitations of traditional dyes, the Alexa Fluor family is renowned for its exceptional photostability and brightness.[2] Alexa Fluor 488, a direct spectral equivalent to FAM, is significantly more resistant to photobleaching and is pH-insensitive over a wide range, making it ideal for demanding imaging applications. While generally more expensive than FAM, the superior performance often justifies the cost.
ATTO Dyes
ATTO dyes are a series of high-performance fluorophores characterized by their high photostability and brightness. They are particularly well-suited for single-molecule detection and super-resolution microscopy. Their rigid structure minimizes environmental effects on their fluorescence properties.
Tide Fluor Dyes
The Tide Fluor series offers a cost-effective alternative to premium dyes like the Alexa Fluor family. They are engineered to provide enhanced photostability and brightness compared to traditional dyes like FAM and are designed to be spectrally similar to popular fluorophores, facilitating their integration into existing protocols.[4]
Experimental Methodologies
The two primary methods for labeling synthetic oligonucleotides are post-synthetic labeling of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of the dye, and the incorporation of a dye- phosphoramidite during solid-phase synthesis.
Post-Synthetic Labeling with NHS-Ester Dyes
This method involves the synthesis of an oligonucleotide with a primary amine at a specific position (typically the 5' or 3' terminus). This amine-modified oligonucleotide is then reacted with an amine-reactive NHS-ester of the desired fluorescent dye.
-
Dissolution of Amine-Modified Oligonucleotide: Dissolve the amine-modified oligonucleotide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0), to a final concentration of 1-5 mM.
-
Preparation of Dye Stock Solution: Dissolve the dye NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL immediately before use.
-
Labeling Reaction: Add a 5-20 fold molar excess of the reactive dye solution to the oligonucleotide solution. The optimal ratio should be determined empirically for each dye and oligonucleotide.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using methods such as ethanol precipitation followed by HPLC or polyacrylamide gel electrophoresis (PAGE).
Labeling during Solid-Phase Synthesis with Phosphoramidites
This approach incorporates the fluorescent dye directly into the oligonucleotide during automated solid-phase synthesis using a dye-conjugated phosphoramidite. This method is highly efficient and allows for precise placement of the label within the oligonucleotide sequence.
-
Standard Synthesis Cycles: The initial cycles of the solid-phase synthesis are performed using standard nucleoside phosphoramidites to build the desired oligonucleotide sequence on a solid support.
-
Dye Coupling: In the final coupling cycle (for terminal labeling) or at a specific internal position, the fluorescent dye phosphoramidite is introduced instead of a standard nucleoside phosphoramidite. The coupling time may need to be extended compared to standard nucleosides to ensure efficient reaction.
-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed using a standard deprotection solution (e.g., concentrated ammonium hydroxide).
-
Purification: The labeled oligonucleotide is purified, typically by HPLC, to remove any truncated or failure sequences.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz depict the workflows for post-synthetic labeling and solid-phase synthesis.
Conclusion
While this compound remains a viable and economical choice for many standard applications, a wide range of superior alternatives are now available to meet the increasing demands for sensitivity, photostability, and multiplexing capability. For applications requiring high photostability and brightness, such as advanced microscopy and single-molecule studies, Alexa Fluor and ATTO dyes are excellent choices. For researchers seeking a balance between performance and cost, Tide Fluor dyes present a compelling option. The choice between post-synthetic labeling and the use of phosphoramidites will depend on the desired label position, scale of synthesis, and available resources. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal fluorescent labeling strategy to achieve high-quality, reproducible results in their specific applications.
References
- 1. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
Validating 5-FAM SE Labeling: A Mass Spectrometry-Based Comparison Guide
For researchers leveraging fluorescently labeled proteins and peptides in their studies, rigorous validation of the labeling process is paramount. This guide provides a comprehensive comparison of 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE) with alternative fluorescent dyes, focusing on mass spectrometry as the gold standard for validation. Detailed experimental protocols and data presentation will equip researchers, scientists, and drug development professionals with the necessary tools to ensure the quality and consistency of their labeled biomolecules.
Performance Comparison of Amine-Reactive Dyes
The choice of a fluorescent dye for labeling proteins and peptides depends on several factors, including labeling efficiency, stability of the conjugate, and the specific requirements of the downstream application. While this compound is a widely used green fluorescent dye, a variety of alternatives with different chemical properties are available. The following table summarizes key performance parameters for this compound and a selection of common alternatives.
| Feature | This compound | Fluorescein isothiocyanate (FITC) | Cyanine Dyes (e.g., Cy3, Cy5) | Alexa Fluor Dyes |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Isothiocyanate | NHS ester or Maleimide | NHS ester or Maleimide |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines or Thiols (Cysteine) | Primary amines or Thiols |
| Bond Type | Amide | Thiourea | Amide or Thioether | Amide or Thioether |
| Bond Stability | High, resistant to hydrolysis[1][2] | Lower, prone to hydrolysis over time[1] | High | High |
| Mass Shift (Da) | 359.3 (for the attached moiety) | 389.4 | Varies by dye | Varies by dye |
| Excitation (nm) | ~495[2] | ~495 | Varies (e.g., Cy3: ~550, Cy5: ~650)[3] | Wide range available |
| Emission (nm) | ~520[2] | ~520 | Varies (e.g., Cy3: ~570, Cy5: ~670)[3] | Wide range available |
Experimental Protocol: Validation of this compound Labeling by Mass Spectrometry
This protocol outlines the key steps for confirming the successful labeling of a protein or peptide with this compound using mass spectrometry.
I. Protein/Peptide Labeling with this compound
-
Buffer Preparation : Prepare a protein/peptide solution in an amine-free buffer with a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate or phosphate buffer). The presence of primary amines like Tris will compete with the labeling reaction.[4]
-
Dye Preparation : Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction : Add the this compound solution to the protein/peptide solution at a molar ratio of 10:1 to 20:1 (dye:protein). The optimal ratio may need to be determined empirically.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification : Remove unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
II. Mass Spectrometry Analysis
A. MALDI-TOF Mass Spectrometry
-
Sample Preparation :
-
Mix the purified, labeled protein/peptide (typically 1-10 pmol/µL) with a suitable MALDI matrix solution (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides) in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
For samples with high salt concentrations, an on-plate washing step with cold, deionized water can improve spectral quality.[5]
-
-
Instrument Settings :
-
Acquire spectra in positive ion, linear or reflector mode.
-
The laser intensity should be optimized to achieve good signal-to-noise without causing excessive fragmentation.
-
Calibrate the instrument using a standard protein/peptide mixture of known molecular weights.
-
-
Data Analysis :
-
Compare the mass spectrum of the unlabeled protein/peptide with that of the this compound labeled sample.
-
A successful labeling event will result in a mass shift of +359.3 Da for each attached 5-FAM moiety.
-
The presence of multiple peaks with mass differences of 359.3 Da indicates heterogeneous labeling (i.e., a population of molecules with different numbers of attached dyes).
-
B. ESI-MS (Electrospray Ionization Mass Spectrometry)
-
Sample Preparation :
-
Dilute the purified, labeled protein/peptide in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid).
-
Ensure the sample is free of non-volatile salts.
-
-
Instrument Settings :
-
Infuse the sample into the ESI source at a constant flow rate.
-
Acquire spectra in positive ion mode.
-
The capillary voltage and other source parameters should be optimized for the specific analyte.
-
-
Data Analysis :
-
ESI-MS of proteins and peptides produces a series of multiply charged ions.
-
Deconvolute the resulting spectrum to determine the molecular weight of the intact protein/peptide.
-
Compare the deconvoluted mass of the labeled sample to the unlabeled control. A mass increase of 359.3 Da per label is expected.
-
Visualizing the Workflow
References
- 1. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 2. biotium.com [biotium.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Comparison of 5-FAM SE and Other Amine-Reactive Green Dyes for Bioconjugation
For researchers in life sciences and drug development, the covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern experimental biology. The choice of a fluorescent label can significantly impact the quality and reliability of experimental data. Among the plethora of options, green fluorescent dyes are workhorses for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. This guide provides an objective comparison of 5-carboxyfluorescein, succinimidyl ester (5-FAM SE) with other popular amine-reactive green dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.
Performance Comparison of Amine-Reactive Green Dyes
The ideal fluorescent dye for bioconjugation should exhibit high fluorescence quantum yield, a large molar extinction coefficient, excellent photostability, and minimal environmental sensitivity. The following table summarizes the key quantitative performance metrics for this compound and its common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability | pH Sensitivity |
| This compound | ~492 | ~518 | ~83,000 | ~0.92 | Low | High (pKa ~6.4) |
| Alexa Fluor™ 488 NHS Ester | ~495 | ~519 | >65,000 | ~0.92 | High | Low (stable pH 4-10)[1][2] |
| DyLight™ 488 NHS Ester | ~493 | ~518 | ~70,000 | Not widely reported | High | Low (stable pH 4-9)[3][4] |
| BODIPY™ FL NHS Ester | ~502 | ~510 | ~80,000 | ~0.90 | High | Low |
Key Takeaways:
-
Brightness: While all the listed dyes are bright, Alexa Fluor™ 488 and BODIPY™ FL are often cited as being exceptionally bright and photostable, making them well-suited for demanding imaging applications.[2][]
-
Photostability: this compound, a derivative of fluorescein, is known to be susceptible to photobleaching, which can be a significant limitation in experiments requiring prolonged or intense light exposure.[6] Alternatives like Alexa Fluor™ 488 and DyLight™ 488 offer substantially improved photostability.[1][3]
-
pH Sensitivity: The fluorescence of this compound is highly dependent on pH, with its fluorescence intensity decreasing significantly in acidic environments. This can be a critical consideration for experiments involving cellular compartments with varying pH. Alexa Fluor™ 488 and DyLight™ 488 are significantly less sensitive to pH fluctuations.[1][3]
-
BODIPY™ FL: This dye is unique in its relatively hydrophobic nature and narrow emission spectrum, which can be advantageous in certain multiplexing experiments.[][7]
Chemical Basis of Amine-Reactive Labeling
The dyes discussed in this guide are all equipped with a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester reactive group. This group readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.
Experimental Protocols
The following sections provide a detailed methodology for the labeling of a protein with an amine-reactive dye and the subsequent purification of the conjugate.
General Experimental Workflow
The overall process of creating a fluorescently labeled protein conjugate can be broken down into three main stages: preparation, reaction, and purification.
Detailed Protocol for Antibody Labeling with an NHS Ester Dye
This protocol is a general guideline for labeling an IgG antibody. The optimal conditions may vary depending on the specific protein and dye being used.
Materials:
-
IgG antibody (or other protein of interest)
-
Amine-reactive green dye (e.g., this compound, Alexa Fluor™ 488 NHS Ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography column such as Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for reaction with the dye.[8] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Dye Preparation:
-
Immediately before use, add anhydrous DMSO to the vial of the amine-reactive dye to make a 10 mM stock solution.[8]
-
Mix well by vortexing or pipetting.
-
-
Calculation of Dye Amount:
-
The optimal molar ratio of dye to protein for labeling is typically between 5:1 and 20:1. This ratio may need to be optimized for your specific protein.
-
Example Calculation for a 10:1 molar ratio:
-
mmol of IgG = (mg/mL IgG × mL IgG) / MW of IgG (e.g., 150,000 mg/mmol)
-
mmol of Dye = mmol of IgG × 10
-
µL of Dye = (mmol of Dye × MW of Dye) / (concentration of dye stock in mg/µL)[8]
-
-
-
Labeling Reaction:
-
Slowly add the calculated volume of the 10 mM dye stock solution to the protein solution while gently stirring or vortexing.[8]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[]
-
-
Purification of the Labeled Antibody:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Load the reaction mixture onto the top of the column.
-
Elute the conjugate with PBS (pH 7.2-7.4). The labeled antibody will elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the purified, labeled antibody.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the protein and the dye in the purified conjugate using a spectrophotometer.
-
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be calculated using the following formula:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
Where:
-
A_max is the absorbance of the conjugate at the excitation maximum of the dye.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum.
-
CF is a correction factor for the absorbance of the dye at 280 nm (A_280 / A_max for the free dye).
-
-
Conclusion
The selection of an appropriate amine-reactive green dye is a critical step in the design of robust and reliable fluorescence-based experiments. While this compound is a classic and widely used dye, its susceptibility to photobleaching and pH sensitivity can be limiting factors. For applications requiring high photostability and consistent fluorescence across a range of pH values, modern alternatives such as Alexa Fluor™ 488 and DyLight™ 488 offer superior performance. BODIPY™ FL provides a unique set of properties that may be advantageous in specific contexts. By carefully considering the experimental requirements and the performance characteristics of each dye, researchers can select the optimal tool to generate high-quality, reproducible data.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Thermo Scientific DyLight 488 NHS Ester 5 x 50 μg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. abpbio.com [abpbio.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
A Researcher's Guide to Assessing the Degree of Labeling of 5-FAM SE Conjugates
An objective comparison of methodologies and alternatives for accurate bioconjugate characterization.
For researchers in drug development and molecular biology, the precise quantification of fluorescently labeled biomolecules is paramount for the reliability and reproducibility of experimental results. The degree of labeling (DOL), which defines the average number of dye molecules conjugated to a single biomolecule, is a critical quality attribute.[1][2][3] An optimal DOL is crucial, as under-labeling can lead to weak signals, while over-labeling may cause fluorescence quenching and interfere with the biological activity of the conjugate.[1][4] This guide provides a comprehensive comparison of methods to assess the DOL of 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM SE) conjugates, offering detailed experimental protocols and a comparative analysis with alternative techniques and fluorophores.
Spectrophotometric Determination of DOL: A Primary Method
The most common method for determining the DOL of this compound conjugates is through UV-Vis spectrophotometry, which relies on the Beer-Lambert law.[2][3][5] This technique is widely accessible and provides a reliable estimation of the concentrations of both the protein and the conjugated dye in a purified sample.
Key Principles:
The core of this method involves measuring the absorbance of the conjugate solution at two specific wavelengths:
-
280 nm: The wavelength at which proteins exhibit maximum absorbance, primarily due to the presence of aromatic amino acids like tryptophan and tyrosine.[2][3][6]
-
~494 nm: The maximum absorbance wavelength (λmax) for 5-FAM.[3][4][7]
A critical step in this calculation is to correct for the absorbance of the 5-FAM dye at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[2][5]
Detailed Experimental Protocol: Spectrophotometry
1. Purification of the Conjugate:
It is essential to remove all non-conjugated this compound from the labeled protein.[1][4] This is typically achieved through dialysis or gel filtration chromatography.[1][4]
2. Absorbance Measurement:
-
Prepare the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λmax of 5-FAM, approximately 494 nm (A_max).[3][4]
-
Note: If the absorbance reading is above 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.[1][4]
3. Calculation of DOL:
The DOL is calculated using the following formulas:
-
Protein Concentration (M): Protein Conc. (M) = [(A₂₈₀ - (A_max × CF₂₈₀)) / ε_protein] × Dilution Factor
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the λmax of 5-FAM (~494 nm).
-
CF₂₈₀: Correction factor for the absorbance of 5-FAM at 280 nm (typically around 0.30 for 5-FAM).[4]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[1][4]
-
-
Dye Concentration (M): Dye Conc. (M) = [A_max / ε_dye] × Dilution Factor
-
ε_dye: Molar extinction coefficient of 5-FAM at its λmax (typically around 68,000 M⁻¹cm⁻¹ at pH 9).[4]
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
The ideal DOL for most applications, particularly for antibodies, is typically between 2 and 10.[1] However, the optimal ratio can vary depending on the specific protein and application and should be determined empirically.[1][4]
Comparison of Methods for DOL Assessment
While spectrophotometry is a straightforward and accessible method, other techniques like High-Performance Liquid Chromatography (HPLC) can offer a more detailed analysis.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance at specific wavelengths to determine the concentration of the protein and the dye based on the Beer-Lambert law. | - Rapid and simple- Widely available equipment- Cost-effective | - Provides an average DOL- Susceptible to interference from impurities- Requires accurate extinction coefficients |
| High-Performance Liquid Chromatography (HPLC) | Separates the labeled protein from unlabeled protein and free dye. The DOL can be determined by analyzing the peak areas of the different species. | - Provides a more accurate DOL- Can separate species with different labeling ratios- Can be used for purification and quality control | - More complex and time-consuming- Requires specialized equipment and expertise- More expensive |
Alternatives to this compound
A variety of other fluorescent dyes are available for labeling biomolecules, each with its own set of spectral properties, stability, and reactivity. The choice of dye often depends on the specific application, the available excitation sources, and the desired emission wavelength.
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| This compound | ~492 | ~514 | - Bright green fluorescence- Well-established and widely used |
| FITC (Fluorescein isothiocyanate) | ~495 | ~520 | - Similar spectral properties to 5-FAM- Forms a less stable thiourea linkage compared to the amide bond of this compound[8] |
| TRITC (Tetramethylrhodamine isothiocyanate) | ~555 | ~570 | - Orange-red fluorescence- Less pH-sensitive than fluorescein |
| Texas Red®-X, Succinimidyl Ester | ~595 | ~615 | - Bright red fluorescence- High quantum yield and photostability |
| Cyanine Dyes (e.g., Cy®3, Cy®5) | Variable | Variable | - Cover a wide spectral range- Generally very bright and photostable |
Beyond traditional amine-reactive dyes, alternative labeling chemistries such as "click chemistry" offer highly specific and efficient conjugation through the reaction of an azide and an alkyne.[9]
Visualizing the Workflow and Reaction
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for DOL assessment and the chemical reaction of this compound with a primary amine.
Caption: Workflow for assessing the degree of labeling.
Caption: this compound conjugation reaction with a primary amine.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. biotium.com [biotium.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to 5-FAM SE Labeled Antibodies: A Comparative Analysis of Performance and Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity and performance of fluorescently labeled antibodies are paramount for generating reliable and reproducible data. 5-Carboxyfluorescein, succinimidyl ester (5-FAM SE) is a widely used green fluorescent dye for labeling antibodies. However, understanding its characteristics, particularly in relation to cross-reactivity and performance compared to alternative dyes, is crucial for experimental success. This guide provides a comprehensive comparison of this compound labeled antibodies with other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of this compound and Alternative Fluorophores
The choice of fluorophore can significantly impact the outcome of an immunoassay. While 5-FAM is a cost-effective and widely used dye, newer alternatives such as Alexa Fluor™ 488 often exhibit superior performance characteristics. The following tables summarize the key properties and performance metrics of this compound compared to other green fluorescent dyes.
Photophysical Properties of Common Green Fluorophores
| Property | This compound | FITC (Fluorescein Isothiocyanate) | Alexa Fluor™ 488 |
| Excitation Max (nm) | ~495 | ~495 | ~495 |
| Emission Max (nm) | ~520 | ~520 | ~519 |
| Brightness | Good | Good | Excellent |
| Photostability | Moderate | Moderate | High[1][2][3] |
| pH Sensitivity | High (fluorescence decreases in acidic pH) | High (fluorescence decreases in acidic pH) | Low (pH 4-10)[3] |
| Water Solubility | Moderate | Moderate | High |
Performance Characteristics in Immunoassays
| Characteristic | This compound Labeled Antibodies | Alexa Fluor™ 488 Labeled Antibodies | Key Considerations |
| Signal-to-Noise Ratio | Good | Excellent | Alexa Fluor™ 488's higher brightness and lower non-specific binding contribute to a better signal-to-noise ratio. |
| Non-Specific Binding | Moderate to High | Low to Moderate | The hydrophobicity of a dye can influence non-specific binding. While specific data for 5-FAM is limited, more hydrophilic dyes tend to show lower non-specific binding. |
| Cross-Reactivity | Can be influenced by labeling | Can be influenced by labeling | Cross-reactivity is primarily determined by the antibody itself, but the conjugation process and dye properties can have an impact.[4][5] |
Understanding and Mitigating Cross-Reactivity
Cross-reactivity occurs when an antibody binds to an unintended antigen. This can be a significant issue in immunoassays, leading to false-positive signals and inaccurate data. While the primary determinant of cross-reactivity is the antibody's binding site, the labeling process and the properties of the fluorophore can play a role.
The degree of labeling (DOL), or the number of fluorophore molecules per antibody, is a critical factor. Over-labeling can lead to a decrease in antibody affinity and an increase in non-specific binding.[6] It is therefore essential to optimize the DOL for each antibody-dye pair.
Directly conjugating the primary antibody to a fluorophore like this compound can also help to reduce the cross-reactivity that can be introduced by using a labeled secondary antibody.
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. The following sections provide detailed methodologies for labeling antibodies with this compound and for assessing their cross-reactivity.
Protocol for Labeling Antibodies with this compound
This protocol is a general guideline and may require optimization for specific antibodies.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL.
-
The buffer should be free of primary amines (e.g., Tris) and ammonium ions.
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.
-
-
Dye Preparation:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Slowly add the this compound solution to the antibody solution while gently stirring. A common molar ratio of dye to antibody is 10:1, but this should be optimized.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25).
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 495 nm (for 5-FAM).
-
Protocol for Assessing Cross-Reactivity using ELISA
This protocol provides a method for quantifying the cross-reactivity of a labeled antibody against potential off-target antigens.
Materials:
-
96-well ELISA plates
-
Target antigen and potential cross-reactive antigens
-
Blocking buffer (e.g., 5% BSA in PBS)
-
This compound labeled antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence plate reader
Procedure:
-
Antigen Coating:
-
Coat the wells of a 96-well plate with the target antigen and each potential cross-reactive antigen at a concentration of 1-10 µg/mL in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the this compound labeled antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer to remove unbound antibodies.
-
-
Detection:
-
Read the fluorescence in each well using a plate reader with the appropriate excitation and emission filters for 5-FAM (Ex/Em: ~495/~520 nm).
-
-
Analysis:
-
Compare the signal intensity from the wells coated with the target antigen to the signal from wells coated with the potential cross-reactive antigens. The percentage of cross-reactivity can be calculated as: (% Cross-reactivity = (Signal from cross-reactive antigen / Signal from target antigen) x 100).
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and their biological context, the following diagrams illustrate key workflows and signaling pathways.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 4. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine-Reactive Labeling: 5-FAM SE Performance in Diverse Buffer Systems
For researchers engaged in the precise art of fluorescently labeling proteins, peptides, and other biomolecules, the choice of dye and, just as critically, the buffer system, can significantly impact the success of conjugation. 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE) remains a popular green fluorescent dye for its high quantum yield and reactivity with primary amines. However, its performance is intricately linked to the chemical environment of the labeling reaction. This guide provides a detailed comparison of this compound's performance in various buffer systems, supported by experimental data and protocols, and contrasts it with a common alternative, Alexa Fluor™ 488 NHS Ester.
Key Performance Parameters: A Comparative Overview
The efficacy of a labeling reaction hinges on several key factors: the labeling efficiency, the stability of the reactive dye, and the fluorescent properties of the final conjugate. The choice of buffer system directly influences these parameters.
Optimal pH and Buffer Composition are Crucial for Success
The labeling reaction of this compound with primary amines is most efficient in a slightly basic environment, typically at a pH of 8.0-9.5 . A frequently recommended pH is 8.5 ± 0.5 [1]. This is because the primary amino groups on the target molecule need to be in a non-protonated state to be sufficiently nucleophilic to react with the succinimidyl ester.
A critical consideration in buffer selection is the absence of primary amines , such as those found in Tris or glycine buffers. These compounds will compete with the target biomolecule for the reactive dye, significantly reducing the labeling efficiency[1]. Recommended buffer systems include sodium bicarbonate and sodium borate. While Phosphate-Buffered Saline (PBS) can be used, its buffering capacity is weaker at the optimal pH range for labeling. For sensitive proteins like IgM antibodies that may denature at higher pH, labeling can be performed at a near-neutral pH (7.2-7.5), though this reduces labeling efficiency and requires a higher dye-to-protein molar ratio[2].
Quantitative Data Summary
| Parameter | This compound | Alexa Fluor™ 488 NHS Ester | Source |
| Excitation Max (nm) | ~495 | ~492 | [3] |
| Emission Max (nm) | ~519 | ~517 | [3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >81,000 | ~71,000 | |
| Quantum Yield (Free Dye) | ~0.93 (as 5-Carboxyfluorescein) | Not specified | [4] |
| Quantum Yield (Protein Conjugate) | ~0.48 (conjugated to BSA) | Generally high and stable | [4] |
| Optimal Labeling pH | 8.0 - 9.5 | 8.3 - 9.0 | [5] |
Table 1: Spectroscopic and Labeling Properties of this compound and Alexa Fluor™ 488 NHS Ester
| Buffer System | Key Considerations for this compound Labeling |
| Sodium Bicarbonate (0.1 M, pH 8.3-8.5) | Commonly recommended for efficient labeling. Provides good buffering capacity in the optimal pH range. |
| Sodium Borate (50 mM, pH 8.5) | Another suitable buffer for maintaining the optimal basic pH for the labeling reaction. |
| Phosphate-Buffered Saline (PBS, pH 7.2-7.5) | Can be used, especially for pH-sensitive proteins, but labeling efficiency is lower due to the suboptimal pH. Higher dye-to-protein ratios may be necessary. |
| Tris or Glycine Buffers | Not recommended. These buffers contain primary amines that will compete with the target molecule for the dye, leading to significantly reduced labeling efficiency. |
Table 2: Buffer System Recommendations and Considerations for this compound Labeling
Stability and Hydrolysis: A Critical Factor
The succinimidyl ester (SE) group of this compound is susceptible to hydrolysis, a competing reaction that deactivates the dye by converting it to the unreactive carboxylic acid. The rate of hydrolysis is highly pH-dependent, increasing significantly at more alkaline pHs[6][7][8]. While a basic pH is required for efficient labeling, excessively high pH or prolonged reaction times can lead to substantial dye inactivation.
The amide bond formed between 5-FAM and the amine on the target molecule is significantly more stable than the thiourea bond formed by its predecessor, fluorescein isothiocyanate (FITC)[9]. This increased stability of the conjugate is a key advantage of using this compound.
Alexa Fluor™ dyes are reported to have more stable succinimidyl esters that are more resistant to hydrolysis compared to those in many other fluorescent dyes[10]. This can lead to more consistent and higher labeling efficiencies.
Fluorescence Performance: pH Sensitivity
The fluorescence of 5-carboxyfluorescein is known to be pH-sensitive. The fluorescence intensity is stable at near-neutral to slightly basic pH values but decreases significantly at acidic pH (below pH 5-5.5). This is an important consideration for applications where the labeled molecule may be exposed to varying pH environments. In contrast, Alexa Fluor™ 488 exhibits pH-insensitive fluorescence over a broad range (pH 4 to 10)[11].
Experimental Protocols
A detailed and optimized experimental protocol is crucial for successful labeling. Below is a generalized protocol for labeling a protein with this compound.
Materials:
-
Protein of interest (2-10 mg/mL in an appropriate buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein is at a concentration of at least 2 mg/mL in the reaction buffer.
-
The buffer must be free of primary amines (e.g., Tris, glycine) and ammonium ions. If necessary, perform a buffer exchange.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 10:1 and 20:1 is a common starting point for optimization.
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~495 nm (for 5-FAM).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Logical relationships between buffer conditions and labeling outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. idtdna.com [idtdna.com]
- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 5. resources.tocris.com [resources.tocris.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to Fluorophore Brightness: 5-FAM SE vs. The Alternatives
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent label is a critical decision that can significantly impact experimental outcomes. Brightness, a key performance metric, dictates the signal-to-noise ratio and the sensitivity of an assay. This guide provides an objective comparison of the brightness of 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM SE) against other common green fluorescent dyes, supported by quantitative data and detailed experimental protocols.
Understanding Fluorophore Brightness
The intrinsic or theoretical brightness of a fluorophore is determined by two fundamental photophysical properties:
-
Molar Extinction Coefficient (ε): This value represents the efficiency with which a fluorophore absorbs light at a specific wavelength. A higher extinction coefficient means the molecule is more effective at capturing light energy. It is measured in M⁻¹cm⁻¹.
-
Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. A quantum yield of 1.0 means that every absorbed photon results in an emitted photon.
The theoretical brightness can be calculated as the product of these two values: Brightness = ε × Φ .[1]
Quantitative Comparison of Green Fluorophores
5-FAM is a single isomer derivative of fluorescein, a widely used green fluorophore.[2][3] Its amine-reactive succinimidyl ester (SE) form allows for covalent labeling of proteins and other biomolecules.[4] Its primary competitor and a modern benchmark is Alexa Fluor™ 488. The table below summarizes the key photophysical properties of 5-FAM/FITC and Alexa Fluor 488.
FITC (Fluorescein isothiocyanate) is often used as a reference for 5-FAM as they share the same fluorescein core and have nearly identical spectral properties. Data for FITC is often more readily available and is cited here for comparison.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| 5-FAM / FITC | ~495[5] | ~525[5] | ~75,000 - 83,000[5][6][7] | 0.92[5] | 69,000 - 76,360 |
| Alexa Fluor 488 | 496[8] | 519[8] | 71,000[8] | 0.92[8][9] | 65,320 |
Note: While the calculated theoretical brightness appears similar, experimental evidence consistently demonstrates that Alexa Fluor 488 conjugates are significantly brighter and more photostable than their fluorescein (FITC/FAM) counterparts.[10][11][12]
Key Performance Differences
Brightness and Photostability: While the quantum yield and extinction coefficients are high for both dyes, Alexa Fluor 488 consistently provides brighter and more stable signals in application.[11][12] Fluorescein-based dyes like 5-FAM and FITC are notoriously susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to light.[5][13] Alexa Fluor 488 was specifically engineered for enhanced photostability, allowing for longer exposure times during imaging and more robust data collection.[10][12]
pH Sensitivity: The fluorescence of 5-FAM and FITC is sensitive to the ambient pH and decreases significantly in acidic environments.[5] In contrast, Alexa Fluor 488 maintains its intense fluorescence over a broad pH range (from approximately 4 to 10), making it a more reliable choice for experiments involving variable pH conditions, such as within cellular organelles.[10]
Conjugate Stability: this compound reacts with primary amines to form a stable amide bond.[2] This linkage is more resistant to hydrolysis than the thiourea bond formed by isothiocyanates (like FITC), leading to more stable bioconjugates over time.[2][3]
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the covalent labeling of an antibody with this compound.
1. Reagent Preparation:
-
Protein Solution: Prepare the antibody or protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the dye.[14][15]
-
Dye Stock Solution: Allow the vial of this compound to equilibrate to room temperature. Add anhydrous dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Vortex thoroughly to ensure the dye is fully dissolved.[4][16]
2. Labeling Reaction:
-
Calculate the required volume of the dye stock solution. An optimal molar ratio of this compound to a typical IgG antibody is approximately 10:1 to 15:1.[4][15]
-
While gently stirring the protein solution, add the calculated amount of dye stock in a dropwise manner.[16]
-
Incubate the reaction for 60 minutes at room temperature, protected from light.[4][15]
3. Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like 1X PBS.[16]
-
Collect the fractions containing the fluorescently labeled protein, which will elute first.
Protocol 2: Experimental Comparison of Fluorophore Brightness
This protocol outlines a method for comparing the brightness of different fluorophore-protein conjugates.
1. Preparation of Conjugates:
-
Label identical batches of the same protein (e.g., an IgG antibody) with this compound and the alternative fluorophore (e.g., Alexa Fluor 488 NHS Ester) according to their respective recommended protocols. Aim for a similar degree of labeling for a fair comparison.
2. Determination of Degree of Labeling (DOL):
-
After purification, measure the absorbance of the conjugate solution at 280 nm (for protein) and at the excitation maximum of the dye (e.g., ~495 nm for 5-FAM).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.[17]
3. Brightness Measurement (Flow Cytometry Method):
-
Use the prepared antibody conjugates to stain a cell population known to express the target antigen.
-
Analyze the stained cells using a flow cytometer equipped with a standard 488 nm laser for excitation.
-
Collect the fluorescence emission data in the appropriate channel (e.g., a 530/30 bandpass filter).
-
For a robust comparison, calculate the Stain Index (SI), which measures the separation between the positive and negative populations relative to the spread of the negative population. A higher SI indicates a brighter, more easily resolved signal.[18]
4. Photostability Measurement (Microscopy Method):
-
Prepare immunocytochemistry (ICC) samples using cells stained with each conjugate.[13][19]
-
Using a fluorescence microscope, locate a stained area and expose it to continuous excitation light.[19]
-
Acquire images at regular time intervals (e.g., every 10 seconds) for several minutes.
-
Quantify the fluorescence intensity of the same region in each image using software like ImageJ.[19]
-
Plot the normalized fluorescence intensity against time. A slower rate of decay indicates higher photostability.[13]
Visualizations
Reaction of this compound with a Protein
The succinimidyl ester (SE) group of this compound is an amine-reactive functional group that forms a stable covalent amide bond with primary amines, such as the side chain of a lysine residue on a protein.[20]
Caption: Amine-reactive labeling chemistry of this compound.
Experimental Workflow for Brightness Comparison
This workflow details the key steps in objectively comparing the performance of two or more fluorophores.
References
- 1. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 2. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]
- 3. 5-FAM [5-Carboxyfluorescein] [eurogentec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 7. Extinction Coefficient [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. optolongfilter.com [optolongfilter.com]
- 13. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. biotium.com [biotium.com]
- 17. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 18. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 19. researchgate.net [researchgate.net]
- 20. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-FAM SE
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling, storage, and disposal of 5-Carboxyfluorescein, succinimidyl ester (5-FAM SE). Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and best practices.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. While specific breakthrough times for this compound are not readily available, nitrile gloves offer good resistance to the classes of chemicals to which this compound belongs. For solutions in DMSO or DMF, double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or aerosols of this compound powder or solutions.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required for small quantities | For handling large quantities of powder or when there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or a chemical fume hood.[2] |
Operational Plan: Safe Handling and Storage
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final use.
Storage: this compound is sensitive to light and moisture.[1] It should be stored at -20°C in a tightly sealed container, protected from light.[2][3]
Disposal Plan
All waste materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[1]
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against a suitable buffer like PBS.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: a. Adjust the pH of the protein solution to 8.5-9.0 using the reaction buffer. b. Add the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein. c. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: a. Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS). b. Collect the fractions containing the labeled protein.
Oligonucleotide Labeling with this compound
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or DMF
-
Labeling buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)
-
Purification system (e.g., HPLC or ethanol precipitation)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the labeling buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF.
-
Reaction: a. Add the this compound stock solution to the oligonucleotide solution. A 2-5 fold molar excess of the dye is typically used. b. Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Purification: a. Purify the labeled oligonucleotide from unreacted dye using a suitable method such as reverse-phase HPLC or ethanol precipitation.
By implementing these safety and handling protocols, you can minimize risks and ensure the successful application of this compound in your research endeavors.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
